2-(4-Fluorophenyl)ethane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYQSLCBRGDSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of 2-(4-Fluorophenyl)ethane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway for 2-(4-Fluorophenyl)ethane-1-thiol, a compound of interest for which limited experimental data is currently available. The guide provides a comprehensive, two-step synthetic protocol starting from the commercially available precursor, 2-bromo-1-(4-fluorophenyl)ethan-1-one. Furthermore, this document presents a summary of the predicted physicochemical properties of the target compound to aid in its potential application in research and drug development. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a Graphviz diagram.
Introduction
This compound is a fluorinated aromatic thiol that holds potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and binding affinity. The thiol functional group is a versatile handle for various chemical transformations, including the formation of disulfide bonds, thioethers, and for conjugation to biomolecules. Due to the limited availability of experimental data for this specific compound, this guide outlines a reliable synthetic route and provides predicted properties to facilitate its synthesis and further investigation.
Proposed Synthesis
A two-step synthetic route is proposed for the preparation of this compound, commencing from 2-bromo-1-(4-fluorophenyl)ethan-1-one. The first step involves the reduction of the ketone to the corresponding alcohol, followed by the displacement of the bromine atom with a thiol group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanol
This procedure outlines the reduction of the α-bromo ketone to the corresponding alcohol using sodium borohydride.[1][2][3]
Materials:
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the solution in small portions, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 2-bromo-1-(4-fluorophenyl)ethanol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound
This protocol describes the conversion of the α-bromo alcohol to the target thiol via the formation of an isothiouronium salt followed by hydrolysis.[4][5][6][7]
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanol
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanol (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (3.0 eq) in deionized water to the flask.
-
Reflux the resulting mixture for an additional 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify to pH ~7 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₉FS |
| Molecular Weight | 156.22 g/mol |
| Boiling Point | ~210-220 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | ~1.2 g/cm³ |
| pKa (Thiol) | ~9.5 |
| LogP | ~2.5 |
| Polar Surface Area | 25.3 Ų |
| Refractive Index | ~1.55 |
Properties of Intermediates
The following table lists the known properties of the starting material and the synthesized intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-bromo-1-(4-fluorophenyl)ethan-1-one | C₈H₆BrFO | 217.04 | 403-29-2 |
| 2-bromo-1-(4-fluorophenyl)ethanol | C₈H₈BrFO | 219.05 | 50598-63-5 |
Conclusion
This technical guide provides a detailed, proposed synthetic route for this compound, a compound with potential utility in various scientific fields. The described experimental protocols are based on well-established chemical transformations. The inclusion of predicted physicochemical properties offers a valuable resource for researchers interested in synthesizing and exploring the applications of this molecule. Further experimental validation of these properties is recommended.
References
- 1. Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
2-(4-Fluorophenyl)ethane-1-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(4-Fluorophenyl)ethane-1-thiol, a sulfur-containing organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information on analogous compounds, particularly 2-phenylethanethiol, to provide insights into its properties, synthesis, and potential applications.
Chemical Identity and Properties
Molecular Structure:
Predicted and Analogous Compound Properties:
The properties of this compound are expected to be similar to its non-fluorinated analog, 2-phenylethanethiol. The presence of the fluorine atom is likely to influence properties such as polarity, boiling point, and metabolic stability.
| Property | This compound (Predicted) | 2-Phenylethanethiol (Experimental)[1] | 2-(4-Fluorophenyl)ethanol (Precursor)[2] | 4-Fluorophenethyl bromide (Precursor) |
| Molecular Formula | C₈H₉FS | C₈H₁₀S | C₈H₉FO | C₈H₈BrF |
| Molecular Weight | 156.22 g/mol | 138.23 g/mol [1] | 140.15 g/mol | 203.05 g/mol |
| Boiling Point | Expected to be slightly higher than 2-phenylethanethiol | 217-218 °C @ 760 mmHg[1][3] | 99-101 °C @ 12 mmHg | 100-104 °C @ 15 mmHg |
| Density | Expected to be slightly higher than 2-phenylethanethiol | 1.032 g/mL at 25 °C[1][3] | 1.129 g/mL at 25 °C | 1.4498 g/mL at 25 °C |
| Refractive Index | Expected to be similar to 2-phenylethanethiol | n20/D 1.560[1][3] | n20/D 1.508 | n20/D 1.534 |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water, soluble in ethanol[1] | - | - |
| Odor | Pungent, disagreeable (typical of thiols) | Pungent, disagreeable[4] | - | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for thiol preparation. The two primary routes involve the conversion of a corresponding alkyl halide or alcohol.
Synthesis from 4-Fluorophenethyl Bromide (Alkyl Halide Route)
This is a common and effective method for thiol synthesis. It can be carried out using either sodium hydrosulfide or thiourea.
Method A: Reaction with Sodium Hydrosulfide
This method involves the direct nucleophilic substitution of the bromide with the hydrosulfide anion.
Experimental Protocol (Method A):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenethyl bromide (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydrosulfide (NaSH, >1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method B: Reaction with Thiourea followed by Hydrolysis
This two-step procedure avoids the direct use of odorous sodium hydrosulfide in the initial step and can sometimes provide cleaner products.
Experimental Protocol (Method B):
-
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask, dissolve 4-fluorophenethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the isothiouronium salt to crystallize.
-
Collect the salt by filtration.
-
-
Step 2: Hydrolysis
-
In a separate flask, dissolve the isothiouronium salt in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Reflux the mixture for a few hours to effect hydrolysis.
-
Cool the reaction and acidify with a dilute acid.
-
Work-up and purify the product as described in Method A.
-
Synthesis from 2-(4-Fluorophenyl)ethanol (Alcohol Route)
This route typically involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a thiol source.
Experimental Protocol:
-
Step 1: Tosylation of the Alcohol
-
Dissolve 2-(4-fluorophenyl)ethanol (1.0 eq) in pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the tosylate product.
-
Purify the tosylate by recrystallization or column chromatography.
-
-
Step 2: Conversion to the Thiol
-
React the purified tosylate with a thiol source (sodium hydrosulfide or thiourea followed by hydrolysis) as described in the alkyl halide route protocols.
-
Spectral Data (Analogous Compound: 2-Phenylethanethiol)
The following spectral data for 2-phenylethanethiol can be used as a reference for the characterization of this compound.[1][5][6]
1H NMR (Proton Nuclear Magnetic Resonance) of 2-Phenylethanethiol: [5]
-
δ ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~2.85 ppm (q, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
-
δ ~2.70 ppm (dt, 2H): Methylene protons adjacent to the thiol group (-CH₂-SH).
-
δ ~1.35 ppm (t, 1H): Thiol proton (-SH).
For This compound , the aromatic region would show a characteristic pattern for a 1,4-disubstituted benzene ring, likely two doublets of doublets. The chemical shifts of the methylene protons would be similar to the non-fluorinated analog.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) of 2-Phenylethanethiol: [1]
-
δ ~141 ppm: Quaternary aromatic carbon.
-
δ ~128.5 ppm: Aromatic CH carbons.
-
δ ~126.3 ppm: Aromatic CH carbon.
-
δ ~39.5 ppm: Methylene carbon adjacent to the phenyl group.
-
δ ~25.5 ppm: Methylene carbon adjacent to the thiol group.
For This compound , the fluorine atom will cause splitting of the carbon signals in the aromatic ring (C-F coupling). The carbon directly attached to the fluorine will show a large coupling constant.
IR (Infrared) Spectroscopy of 2-Phenylethanethiol: [6]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~2550 cm⁻¹: S-H stretching (a weak but characteristic peak for thiols).
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.
The IR spectrum of This compound is expected to be very similar, with the addition of a strong C-F stretching band, typically in the region of 1250-1000 cm⁻¹.
MS (Mass Spectrometry) of 2-Phenylethanethiol: [1]
-
m/z 138 (M⁺): Molecular ion peak.
-
m/z 105: [M - SH]⁺ fragment.
-
m/z 91: [C₇H₇]⁺ (tropylium ion) fragment.
For This compound , the molecular ion peak would be at m/z 156 . Key fragments would likely include the loss of the SH group (m/z 123) and the formation of a fluorobenzyl cation (m/z 109).
Safety and Handling
Specific safety data for this compound is not available. However, based on the properties of analogous thiols like 2-phenylethanethiol, the following precautions should be taken[4][7][8]:
-
Toxicity: Thiols are generally considered toxic and have strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.
-
Irritation: May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
Potential Applications in Drug Development
The introduction of a fluorine atom into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The 4-fluorophenyl motif is a common feature in many approved drugs due to its ability to:
-
Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Increase Lipophilicity: This can affect the absorption, distribution, and penetration of the drug across biological membranes.
The thiol group is also a versatile functional group in drug design. It can act as a hydrogen bond donor or acceptor, a nucleophile, or a ligand for metal ions in metalloenzymes.
Given these properties, this compound represents a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacological profiles.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from commercially available starting materials.
References
- 1. 2-Phenylethanethiol | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-フェニルエタンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Phenylethanethiol(4410-99-5) 1H NMR spectrum [chemicalbook.com]
- 6. Phenethyl mercaptan [webbook.nist.gov]
- 7. 2-Phenylethanethiol, 99% | Fisher Scientific [fishersci.ca]
- 8. 2-苯乙硫醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
An In-depth Technical Guide to 2-(4-Fluorophenyl)ethane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 2-(4-Fluorophenyl)ethane-1-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous aromatic thiols and general principles of organic chemistry to provide a predictive but thorough analysis.
Molecular Structure and Properties
This compound is an organosulfur compound featuring a 4-fluorophenyl group attached to an ethanethiol backbone. The sulfhydryl (-SH) group is the primary functional group, imparting the characteristic properties of a thiol.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound based on the known properties of similar molecules and general chemical principles. Thiols generally have lower boiling points than their corresponding alcohols due to weaker hydrogen bonding.[1][2] They are also known for their strong, often unpleasant, odors.[1][3]
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C8H9FS | - |
| Molecular Weight | 156.22 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for many simple thiols. |
| Odor | Strong, pungent, skunk-like | A characteristic feature of low-molecular-weight thiols.[1][3] |
| Boiling Point | Lower than 2-(4-fluorophenyl)ethanol | Thiols exhibit weaker hydrogen bonding than alcohols, leading to lower boiling points.[2][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | The nonpolar aromatic ring and ethyl chain limit water solubility, a common trait for thiols.[1][4] |
| Acidity (pKa) | ~10-11 | Thiols are generally more acidic than alcohols.[3][5] |
Synthesis and Reactivity
Proposed Synthetic Pathway:
A common and effective method for preparing thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[2][7]
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Thiourea
This protocol is a generalized procedure based on the reaction of alkyl halides with thiourea.[2][7]
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-bromoethyl)-4-fluorobenzene (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.
-
-
Hydrolysis to the Thiol:
-
Suspend the crude isothiouronium salt in a solution of sodium hydroxide (2.5 equivalents) in deoxygenated water.
-
Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide.
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
General Reactivity:
Thiols are versatile intermediates in organic synthesis. The sulfhydryl group can undergo several characteristic reactions:
-
Oxidation: Thiols are readily oxidized to disulfides, especially in the presence of mild oxidizing agents like iodine or even atmospheric oxygen.[5][8] Stronger oxidizing agents can yield sulfonic acids.[2]
-
Thiolate Formation: As weak acids, thiols react with strong bases to form thiolate anions (RS⁻), which are excellent nucleophiles.[5][8]
-
Alkylation: Thiolates can be alkylated to form thioethers (sulfides).[5]
-
Metal Complexation: The sulfur atom can coordinate with metal ions.[9]
Figure 2: Key reactions of the thiol functional group.
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following table outlines the expected spectral data.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Two doublets or a complex multiplet in the range of 7.0-7.4 ppm.[10] - -CH₂-Ar: A triplet around 2.8-3.0 ppm. - -CH₂-SH: A quartet or triplet around 2.6-2.8 ppm. - -SH: A broad singlet or triplet around 1.3-1.6 ppm (position is variable and D₂O exchangeable). |
| ¹³C NMR | - Aromatic carbons: Multiple signals between 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.[10] - -CH₂-Ar: Signal around 35-40 ppm. - -CH₂-SH: Signal around 25-30 ppm. |
| IR Spectroscopy | - S-H stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.[11][12] - Aromatic C-H stretch: Absorption above 3000 cm⁻¹.[10] - Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹. - C-F stretch: A strong absorption in the range of 1100-1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 156. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the thiol group and cleavage of the ethyl chain, such as a prominent peak for the fluorobenzyl cation at m/z = 109. |
Potential Biological and Pharmacological Significance
While the biological activity of this compound has not been specifically reported, the presence of the thiol group suggests several potential roles and applications in drug development.
-
Antioxidant Activity: Thiols are known to be potent antioxidants.[13][14] The sulfhydryl group can scavenge reactive oxygen species, protecting cells from oxidative damage. This is a key function of endogenous thiols like glutathione.[14][15]
-
Enzyme Inhibition: The thiol group can act as a nucleophile and may interact with the active sites of various enzymes, potentially leading to their inhibition.[16]
-
Metal Chelation: Thiols can bind to heavy metal ions, a property that is utilized in chelation therapy.[9]
-
Prodrug and Linker Chemistry: The thiol group is a useful handle for bioconjugation, allowing the molecule to be attached to other molecules or drug delivery systems.
Figure 3: Potential biological roles and applications.
Safety and Handling
Thiols are known for their extremely potent and unpleasant odors.[17][18] It is imperative to handle this compound with appropriate safety precautions.
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation and contain the odor.[17][19]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]
-
Waste Disposal: Thiol-containing waste should be quenched before disposal. A common method is to treat the waste with an oxidizing agent like bleach (sodium hypochlorite) to convert the thiol to a less odorous and less reactive species.[19][21] All contaminated glassware should also be decontaminated with a bleach solution.[19][21]
This guide provides a foundational understanding of this compound for research and development purposes. Experimental validation of the predicted properties and protocols is essential for any practical application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiol - Wikipedia [en.wikipedia.org]
- 3. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 4. Chapter 9 Notes [web.pdx.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 15. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 16. longdom.org [longdom.org]
- 17. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. biosynth.com [biosynth.com]
- 21. research.columbia.edu [research.columbia.edu]
Spectroscopic Analysis of 2-(4-Fluorophenyl)ethane-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the expected spectroscopic characteristics of 2-(4-Fluorophenyl)ethane-1-thiol. Due to the absence of publicly available, comprehensive experimental spectroscopic data for this specific compound, this document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. A general experimental protocol for the synthesis of related aryl-alkanethiols is also presented, alongside a logical workflow for the spectroscopic characterization of such synthesized compounds. This guide is intended to serve as a reference for researchers involved in the synthesis and characterization of novel organosulfur compounds.
Introduction
This compound is a fluorinated aromatic thiol of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the reactive thiol group. Accurate characterization of this molecule is paramount for its application. This guide addresses the spectroscopic profile of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.10 | Doublet of doublets (dd) or Multiplet (m) | 2H | H-2', H-6' (aromatic protons ortho to fluorine) |
| ~ 7.05 - 6.95 | Doublet of doublets (dd) or Multiplet (m) | 2H | H-3', H-5' (aromatic protons meta to fluorine) |
| ~ 2.85 | Triplet (t) | 2H | -CH₂-Ar |
| ~ 2.65 | Quartet (q) or Multiplet (m) | 2H | -CH₂-SH |
| ~ 1.40 | Triplet (t) | 1H | -SH |
Solvent: CDCl₃. The chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C-4' (carbon bearing fluorine) |
| ~ 137.0 (d, ⁴JCF ≈ 3 Hz) | C-1' (ipso-carbon) |
| ~ 130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~ 115.5 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~ 39.0 | -CH₂-Ar |
| ~ 25.0 | -CH₂-SH |
Solvent: CDCl₃. Chemical shifts are approximate. The signals for the fluorinated aromatic ring will appear as doublets due to C-F coupling.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular Ion) |
| 123 | [M - SH]⁺ |
| 109 | [C₆H₄F-CH₂]⁺ |
| 96 | [C₆H₄F]⁺ |
Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3020 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2600 - 2550 | Weak | S-H stretch |
| ~ 1600, 1500 | Strong | Aromatic C=C stretch |
| ~ 1220 | Strong | C-F stretch |
| ~ 830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Sample state: Neat liquid or KBr pellet.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and robust method for the preparation of aryl-alkanethiols involves a two-step process starting from the corresponding aryl-alkene.
General Synthesis of an Aryl-alkanethiol from an Aryl-alkene
-
Anti-Markovnikov Hydrothiolation of an Alkene:
-
To a solution of the starting alkene (e.g., 4-fluorostyrene) in a suitable solvent (e.g., toluene or THF) is added a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Thiourea is then added in slight excess.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Hydrolysis of the Isothiouronium Salt:
-
The crude isothiouronium salt from the previous step is dissolved in a mixture of ethanol and water.
-
A strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed for several hours.
-
After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude thiol is then purified by column chromatography or distillation.
-
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and major fragmentation peaks are analyzed.
-
Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust set of predicted data based on established spectroscopic principles and analysis of similar chemical structures. The provided general synthesis protocol and characterization workflow offer a practical framework for researchers aiming to prepare and validate this and other related compounds. The availability of actual experimental data in the future will be invaluable for confirming and refining these predictions.
Navigating the Safe Handling of 2-(4-Fluorophenyl)ethane-1-thiol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the presumed safety and handling procedures for 2-(4-Fluorophenyl)ethane-1-thiol, designed for professionals in research, development, and drug discovery. The information herein is intended to foster a culture of safety and to provide a framework for the responsible use of this chemical.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Stench: Thiols are known for their strong, unpleasant odor.[2][3]
Quantitative Data Summary for Structurally Related Compounds
The following table summarizes key quantitative data from structurally similar compounds. This information should be used as a conservative estimate for risk assessment until specific data for this compound becomes available.
| Property | Value (for related compounds) | Source Citation |
| Physical State | Liquid (presumed) | General |
| Odor | Strong, unpleasant (Stench) | [2][3] |
| Boiling Point | Data not available | - |
| Flash Point | Data not available; other thiols can be flammable.[4] | [4] |
| Explosion Limits | Vapors may form explosive mixtures with air upon intense heating. | [2] |
| Log Pow (n-octanol/water) | 1.21 (for a related thiol) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on guidelines for similar hazardous chemicals.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary for splash hazards.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[6] Avoid latex gloves where possible due to potential allergies.[6]
-
Clothing: A lab coat is mandatory.[1] For larger quantities or increased risk of exposure, flame-retardant and impervious clothing should be worn.[5]
-
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[5]
Experimental Protocols: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4]
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][7]
-
Keep away from oxidizing agents and strong bases.[3]
-
Store in a locked-up area accessible only to authorized personnel.[2]
-
Given the potential for air and light sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended.[7]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition.[4][7]
-
Wear appropriate personal protective equipment as described in Section 3.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3][4]
-
Prevent the product from entering drains.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety and handling procedures for this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion
While specific data for this compound remains to be fully characterized, a cautious and informed approach based on the known hazards of similar chemical entities is essential for ensuring laboratory safety. Researchers and drug development professionals must adhere to stringent safety protocols, utilize appropriate personal protective equipment, and be prepared for emergency situations. The integration of these practices into standard operating procedures will mitigate risks and promote a secure research environment.
References
A Technical Guide to 2-(4-Fluorophenyl)ethane-1-thiol for Researchers and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)ethane-1-thiol is a sulfur-containing organic compound that is emerging as a valuable building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive thiol group and a fluorinated aromatic ring, makes it a versatile intermediate for the synthesis of a wide range of molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making this thiol derivative a compound of significant interest for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, available suppliers, and potential applications.
Chemical Properties and Specifications
This compound, with the CAS number 1055303-64-4, is characterized by its distinct molecular structure. Key physicochemical properties are summarized in the table below. While specific purity and impurity profiles are supplier-dependent, typical purities for research-grade material are generally high. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Property | Value | Reference |
| CAS Number | 1055303-64-4 | [1][2] |
| Molecular Formula | C₈H₉FS | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| IUPAC Name | 2-(4-fluorophenyl)ethanethiol | [2] |
| Synonyms | This compound, 2-(4-Fluoro-phenyl)-ethanethiol | [2] |
| InChI Key | VFYQSLCBRGDSNO-UHFFFAOYSA-N | [1] |
| SMILES | C1(CCS)=CC=C(F)C=C1 | [1] |
Key Suppliers
Several chemical suppliers specialize in providing this compound for research and development purposes. The following table lists some of the prominent suppliers. It is recommended to contact them directly for pricing, availability, and detailed specifications.
| Supplier | Location | Contact Information |
| AiFChem | Somerville, MA, USA | Phone: +1-(617)-487-3080 |
| Ambeed, Inc. | Buffalo Grove, IL, USA | Phone: +1-(630)-580-1088 |
| BLD Pharmatech Ltd. | Shanghai, China | - |
Experimental Protocols
While specific experimental protocols for the direct use of this compound are not widely published in peer-reviewed literature, its application can be inferred from its chemical nature as a thiol and from synthesis procedures for related compounds.
General Handling and Storage
Thiol compounds can be prone to oxidation. It is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the corresponding disulfide. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Synthesis of a Related Compound: 2-(4-fluorophenyl)thiophene
A patented method for the synthesis of the related compound, 2-(4-fluorophenyl)thiophene, provides insight into the types of reactions where the fluorophenyl moiety is utilized. This synthesis is a key step in the production of the anti-diabetic drug Canagliflozin. The general workflow involves a Suzuki coupling reaction.
This established synthetic route for a structurally similar compound suggests that this compound can be synthesized through nucleophilic substitution reactions involving a suitable 4-fluorophenylethyl halide and a thiolating agent, or via reduction of a corresponding sulfonic acid derivative.
Potential Applications in Drug Discovery
The incorporation of the this compound moiety into larger molecules can be a strategic approach in drug design. The thiol group is a versatile functional handle for various chemical modifications and can also play a direct role in biological activity.
Thiol-Mediated Interactions
The thiol group is nucleophilic and can participate in Michael additions or act as a ligand for metal ions in metalloenzymes. This reactivity is crucial for the mechanism of action of many drugs. The covalent modification of target proteins by thiol-containing compounds is a well-established strategy in drug development.
Role of the Fluorophenyl Group
The 4-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increase Binding Affinity: Through favorable interactions with the target protein.
-
Improve Lipophilicity: Potentially enhancing membrane permeability.
Given these properties, this compound is a promising starting material for the synthesis of novel inhibitors for various enzyme classes, such as kinases, proteases, and phosphatases, where a reactive cysteine residue is present in the active site.
Conclusion
This compound is a chemical intermediate with considerable potential for researchers, scientists, and drug development professionals. Its combination of a reactive thiol group and a fluorinated phenyl ring offers a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. While detailed biological studies on this specific molecule are not yet prevalent in the public domain, its structural alerts and the established utility of similar compounds strongly suggest its value in the exploration of new chemical space for therapeutic intervention. Further investigation into the synthesis and application of this compound is warranted to fully unlock its potential in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for 2-(4-Fluorophenyl)ethane-1-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-(4-Fluorophenyl)ethane-1-thiol, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. This document outlines key reactions, experimental protocols, and quantitative data for the application of this thiol in the synthesis of various organic compounds.
Introduction to the Synthetic Applications of this compound
This compound is a valuable reagent for introducing the 2-(4-fluorophenyl)ethylthio moiety into organic molecules. Its utility stems from the nucleophilic nature of the thiol group, which readily participates in a variety of bond-forming reactions. The primary applications of this compound include:
-
S-Alkylation Reactions: Formation of thioethers through reaction with alkyl halides and other electrophiles.
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.
-
Thioester Synthesis: Acylation with carboxylic acids or their derivatives to form thioesters.
The presence of the 4-fluorophenyl group is of particular interest in drug discovery. Fluorine substitution can block metabolic oxidation at the para-position of the phenyl ring, leading to improved drug half-life. Furthermore, the electronic properties of fluorine can influence the pKa of nearby functional groups and enhance binding interactions with biological targets.
Key Synthetic Transformations
Synthesis of this compound
A common route to prepare this compound involves the conversion of 2-(4-fluorophenyl)ethanol to the corresponding bromide, followed by substitution with a sulfur nucleophile.
S-Alkylation for Thioether Synthesis
The most fundamental reaction of this compound is its S-alkylation to form thioethers. This transformation is typically achieved by deprotonating the thiol with a base to form the more nucleophilic thiolate, which then displaces a leaving group on an electrophile.
Table 1: Representative S-Alkylation Reactions with Analogous Thiols
| Thiol Reactant | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenethyl thiol | Benzyl bromide | K2CO3 | Acetonitrile | RT | 95 | N/A |
| Phenethyl thiol | 1-Bromobutane | NaH | THF | RT | 92 | N/A |
| Thiophenol | Methyl iodide | Cs2CO3 | DMF | RT | 98 | N/A |
Note: Data presented for analogous thiols as specific data for this compound was not available in the searched literature. These examples are illustrative of typical reaction conditions and expected yields.
Michael Addition for Carbon-Sulfur Bond Formation
This compound can act as a soft nucleophile in Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming carbon-sulfur bonds at the β-position of the acceptor. These reactions can often be performed under mild, catalyst-free conditions.[1][2][3]
Table 2: Representative Michael Addition Reactions with Analogous Thiols
| Thiol Reactant | Michael Acceptor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Thiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [1] |
| 4-Chlorothiophenol | Methyl vinyl ketone | None | Neat | 30 | 98 | [1] |
| Benzylthiol | Methyl vinyl ketone | None | Neat | 30 | 76 | [1] |
| Thiophenol | Crotonaldehyde | None | Neat | 30 | 95 | [1] |
Thioester Synthesis
Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. This compound can be readily converted to the corresponding thioester by reaction with an acyl chloride or by condensation with a carboxylic acid using a coupling agent.[4][5]
Table 3: Representative Thioester Synthesis Reactions with Analogous Thiols
| Thiol Reactant | Acylating Agent | Coupling Agent/Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Thiophenol | Benzoyl chloride | Pyridine | Dichloromethane | RT | High | [4] |
| Benzyl thiol | Acetic anhydride | None | Neat | Reflux | High | N/A |
| Thiophenol | Benzoic acid | DCC | Dichloromethane | RT | Good | [4] |
Note: Data presented for analogous thiols as specific data for this compound was not available in the searched literature. These examples provide general conditions for thioester synthesis.
Experimental Protocols
General Protocol for S-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.
General Protocol for Michael Addition of this compound
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, crotonaldehyde)
-
Optional: Catalyst (e.g., a weak base like triethylamine)
-
Optional: Solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, mix this compound (1.0-2.0 eq.) and the α,β-unsaturated carbonyl compound (1.0 eq.).[1]
-
If desired, add the catalyst and/or solvent. For many thiols, the reaction can proceed neat (without solvent).[1]
-
Stir the mixture at the desired temperature (typically room temperature to 50 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, the product can often be purified directly by flash column chromatography on silica gel. If a solvent was used, it should be removed under reduced pressure prior to chromatography.
General Protocol for Thioester Synthesis from this compound and an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with water and an aqueous solution of a weak acid (e.g., 1M HCl) to remove the base.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure thioester.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of organic compounds. Its participation in S-alkylation, Michael addition, and thioesterification reactions allows for the straightforward introduction of the 2-(4-fluorophenyl)ethylthio group, a moiety of significant interest in medicinal chemistry due to the advantageous properties conferred by the fluorine atom. The protocols provided herein offer a starting point for the application of this reagent in various synthetic endeavors.
References
Application Notes and Protocols for 2-(4-Fluorophenyl)ethane-1-thiol as a Ligand in Metal Complexes
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data or established protocols for the use of 2-(4-Fluorophenyl)ethane-1-thiol as a ligand in metal complexes. The following application notes and protocols are therefore provided as a generalized guide for researchers and drug development professionals interested in exploring this novel area. The methodologies are based on established principles of coordination chemistry and protocols for similar thiol-containing ligands. These protocols should be considered as a starting point and will require optimization and rigorous safety assessment in a laboratory setting.
Introduction
Thiols are a well-established class of ligands in coordination chemistry, known for their strong affinity for a variety of metal ions, particularly soft metals such as gold, platinum, palladium, and mercury. The sulfur atom in the thiol group acts as a soft Lewis base, forming stable coordinate bonds. The incorporation of a fluorophenyl group into the ligand structure, as in this compound, can introduce unique electronic and steric properties to the resulting metal complexes. The fluorine atom is highly electronegative and can influence the electron density of the entire molecule, potentially affecting the stability, reactivity, and biological activity of the metal complex.
These notes provide a hypothetical framework for the synthesis, characterization, and potential applications of metal complexes featuring this compound as a ligand.
Synthesis Protocols
Synthesis of this compound (Ligand)
This protocol describes a potential synthetic route to this compound from the corresponding commercially available starting material, 2-(4-fluorophenyl)ethanol.
Materials:
-
2-(4-Fluorophenyl)ethanol
-
Thionyl chloride (SOCl₂)
-
Thiourea (CH₄N₂S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (anhydrous)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Chlorination of 2-(4-Fluorophenyl)ethanol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluorophenyl)ethanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-(2-chloroethyl)-4-fluorobenzene.
-
-
Formation of the Isothiouronium Salt:
-
Dissolve the crude 1-(2-chloroethyl)-4-fluorobenzene in ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated isothiouronium salt by filtration.
-
Wash the salt with cold ethanol and dry under vacuum.
-
-
Hydrolysis to the Thiol:
-
Suspend the isothiouronium salt in a solution of sodium hydroxide in water.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Workflow for Ligand Synthesis:
Caption: Synthetic workflow for this compound.
Synthesis of a Gold(I) Complex with this compound
This protocol outlines a general procedure for the synthesis of a gold(I) complex, a common coordination partner for thiol ligands.
Materials:
-
This compound
-
Gold(I) chloride tetrahydrothiophene complex ((tht)AuCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
-
Hexane (anhydrous)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve (tht)AuCl in anhydrous dichloromethane.
-
To the solution of the thiol, add one equivalent of triethylamine to deprotonate the thiol and form the thiolate.
-
Slowly add the solution of (tht)AuCl to the thiolate solution at room temperature with vigorous stirring.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove any precipitated triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the gold(I) complex by adding anhydrous hexane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Workflow for Gold(I) Complex Synthesis:
Caption: Synthesis of a Gold(I)-thiolate complex.
Characterization Data (Hypothetical)
The following tables present hypothetical data that would be expected from the characterization of the ligand and its gold(I) complex.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ 7.20-7.10 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 2.85 (t, 2H, -CH₂-S), 2.65 (q, 2H, Ar-CH₂-), 1.35 (t, 1H, -SH) |
| ¹³C NMR (CDCl₃) | δ 161.5 (d, ¹JCF = 245 Hz, C-F), 137.0, 130.0 (d, ³JCF = 8 Hz), 115.0 (d, ²JCF = 21 Hz), 38.0, 28.0 |
| ¹⁹F NMR (CDCl₃) | δ -116.0 (s) |
| IR (neat, cm⁻¹) | ~2550 (S-H stretch), ~1510, 1600 (C=C aromatic stretch), ~1220 (C-F stretch) |
| Mass Spec (EI) | m/z = 156 (M⁺) |
Table 2: Hypothetical Data for the Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] Complex
| Property | Hypothetical Value/Observation |
| Appearance | White to pale yellow solid |
| Melting Point | > 150 °C (with decomposition) |
| Solubility | Soluble in DCM, CHCl₃; Insoluble in hexane, water |
| ¹H NMR (CDCl₃) | Disappearance of the -SH proton signal. Shifts in the -CH₂-S and Ar-CH₂- protons. |
| Elemental Analysis | Calculated for C₈H₈FAuS: C, 30.20%; H, 2.54%. Found: C, 30.15%; H, 2.58%. |
Potential Applications and Experimental Protocols
Catalysis: Hypothetical Protocol for a Suzuki-Miyaura Coupling Reaction
Gold complexes, particularly those with phosphine co-ligands, can exhibit catalytic activity. This protocol provides a general method to screen the synthesized gold(I)-thiolate complex for catalytic activity in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] complex (catalyst)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Add the solvent mixture (e.g., 3 mL toluene, 1 mL water).
-
Add the gold(I)-thiolate complex (0.01 mmol, 1 mol%).
-
Seal the vial and heat the reaction mixture at a set temperature (e.g., 80 °C) with vigorous stirring for a specified time (e.g., 24 hours).
-
At various time points, take aliquots of the reaction mixture, quench with water, extract with diethyl ether, and analyze by GC to determine the conversion and yield of the biaryl product.
Logical Flow for Catalysis Experiment:
Caption: Workflow for a catalytic cross-coupling reaction.
Biological Activity: Hypothetical Protocol for an In Vitro Cytotoxicity Assay
Metal complexes are often investigated for their potential as anticancer agents. The following is a general protocol for assessing the cytotoxicity of the synthesized gold(I) complex against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Gold(I)-[2-(4-Fluorophenyl)ethane-1-thiolate] complex dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the gold(I) complex in cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
| Cell Line | Gold(I)-thiolate Complex | Cisplatin (Control) |
| HeLa | 15.2 | 8.5 |
| MCF-7 | 22.8 | 12.1 |
Conclusion
The exploration of this compound as a ligand in metal complexes represents a novel and potentially fruitful area of research. The protocols and data presented herein are intended to provide a foundational framework for initiating such studies. Researchers are encouraged to adapt and optimize these methods to synthesize and characterize new metal complexes and to investigate their catalytic and biological properties. The unique electronic nature of the 4-fluorophenyl group may impart interesting and valuable characteristics to these novel coordination compounds.
Application Notes and Protocols for Surface Modification using 2-(4-Fluorophenyl)ethane-1-thiol
Application Notes
Introduction
2-(4-Fluorophenyl)ethane-1-thiol is an organosulfur compound with a molecular structure that makes it a promising candidate for the surface modification of noble metals, particularly gold. The thiol group (-SH) serves as a robust anchor to the metal surface, leading to the spontaneous formation of a highly ordered, self-assembled monolayer (SAM). The fluorophenyl tail group allows for the precise tuning of surface properties.
Key Structural Features and Their Implications:
-
Thiol Head Group: The sulfur atom exhibits a strong affinity for gold surfaces, forming a stable gold-thiolate bond. This interaction is the driving force for the self-assembly process.
-
Ethyl Spacer: The two-carbon alkyl chain provides flexibility for the molecules to arrange themselves into a densely packed monolayer.
-
Fluorophenyl Tail Group: The terminal 4-fluorophenyl group dictates the interfacial properties of the modified surface. The presence of the aromatic ring can lead to pi-pi stacking interactions between adjacent molecules, contributing to the stability and order of the SAM. The fluorine atom is highly electronegative and can significantly alter the surface energy, leading to hydrophobic and potentially oleophobic properties.
Potential Applications:
-
Control of Wettability: The fluorinated aromatic surface can be used to create hydrophobic surfaces with specific water contact angles. This is relevant in applications such as microfluidics, anti-fouling coatings, and moisture-repellent surfaces.
-
Biomolecule Immobilization: The aromatic ring can be further functionalized to act as an anchor point for the immobilization of biomolecules, making it useful in the development of biosensors and biocompatible materials. The fluorinated surface may also serve to reduce non-specific protein adsorption.
-
Organic Electronics: The defined orientation and electronic properties of the aromatic SAM can be exploited in organic electronic devices to modify electrode work functions and improve charge injection/extraction.
-
Corrosion Resistance: Like other thiol-based SAMs, a well-formed monolayer of this compound can act as a protective barrier against corrosion of the underlying metal substrate.
Experimental Protocols
2.1. Hypothetical Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 2-(4-fluorophenyl)ethanol.
Step 1: Conversion of 2-(4-fluorophenyl)ethanol to 2-(4-fluorophenyl)ethyl bromide
-
To a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)ethyl bromide.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Conversion of 2-(4-fluorophenyl)ethyl bromide to this compound
-
Dissolve 2-(4-fluorophenyl)ethyl bromide (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours.
-
After cooling to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Reflux the mixture for another 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH ~2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure or column chromatography.
2.2. Protocol for SAM Formation on Gold Substrates
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Rinse with DI water.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment (e.g., a desiccator) until characterization.
-
2.3. Characterization Protocols
2.3.1. X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the elemental composition of the SAM and determine the chemical state of the sulfur atom.
Procedure:
-
Mount the SAM-coated gold substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and F 1s regions.
-
Data Analysis:
-
The Au 4f spectrum should show the characteristic doublet at approximately 84.0 eV (Au 4f₇/₂) and 87.7 eV (Au 4f₅/₂).
-
The S 2p spectrum is expected to show a doublet with the S 2p₃/₂ peak around 162 eV, which is characteristic of a thiolate bond to gold.[1] A smaller peak around 163.5-164 eV might indicate the presence of unbound thiol or disulfide species.[1]
-
The C 1s spectrum will be complex, with contributions from the aliphatic and aromatic carbons. A peak corresponding to the C-F bond is also expected.
-
The F 1s spectrum should show a single peak at approximately 688 eV.
-
2.3.2. Contact Angle Goniometry
Objective: To measure the static contact angle of water on the modified surface to determine its wettability.
Procedure:
-
Place the SAM-modified substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface using a microsyringe.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility.
-
Calculate the average contact angle and the standard deviation.
2.3.3. Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the barrier properties and integrity of the SAM.
Procedure:
-
Set up a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a suitable electrolyte solution containing a redox probe, for example, 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.[2]
-
Perform the EIS measurement at the formal potential of the redox probe.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
For a well-formed, insulating SAM, the Nyquist plot will show a large semicircle, indicating a high charge-transfer resistance (Rct). A bare gold electrode will show a much smaller semicircle or a straight line.
-
The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters such as Rct and the double-layer capacitance (Cdl).
-
Data Presentation
Table 1: Hypothetical XPS Atomic Concentrations for a this compound SAM on Gold
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| Au 4f | 84.0 | 25.5 |
| S 2p | 162.1 | 2.8 |
| C 1s | 285.0, 286.5 | 55.2 |
| F 1s | 688.3 | 16.5 |
Note: Atomic concentrations are hypothetical and will vary based on instrument parameters and monolayer quality.
Table 2: Expected Contact Angle Measurements
| Liquid | Expected Static Contact Angle (°) |
| Deionized Water | 85 - 95 |
| Hexadecane | 40 - 50 |
Note: These values are estimates based on similar fluorinated aromatic surfaces.[3][4]
Table 3: Comparative EIS Parameters
| Electrode | Rct (Ω·cm²) | Cdl (µF/cm²) |
| Bare Gold | ~100 | ~20 |
| SAM-modified Gold | > 1 x 10⁵ | ~1.5 |
Note: Rct (charge-transfer resistance) and Cdl (double-layer capacitance) are indicative of the monolayer's ability to block electron transfer.[2][5]
Visualizations
Caption: Workflow for the proposed synthesis of this compound.
Caption: Workflow for SAM formation and subsequent surface characterization.
Caption: Relationship between molecular structure and resulting surface properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helvia.uco.es [helvia.uco.es]
Application Notes and Protocols: The Role of 2-(4-Fluorophenyl)ethane-1-thiol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the hypothesized, yet promising, roles of 2-(4-Fluorophenyl)ethane-1-thiol in the field of peptide synthesis. While direct literature detailing the use of this specific thiol is emerging, its structural similarity to well-established thiol reagents, such as benzylthiols and other aryl thiols, suggests its potential utility in two critical areas: as a catalyst in Native Chemical Ligation (NCL) and as a scavenger during the final cleavage step in Solid-Phase Peptide Synthesis (SPPS). The presence of a fluorine atom offers the unique advantage of reaction monitoring via ¹⁹F NMR spectroscopy.
Application Note 1: Potential as a Catalyst in Native Chemical Ligation
Native Chemical Ligation (NCL) is a cornerstone technique for the synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue. The rate-limiting step of this reaction, the transthioesterification, can be significantly accelerated by the addition of a thiol catalyst. Aryl thiols are particularly effective due to their lower pKa, which makes them better leaving groups.
This compound, as a substituted aryl thiol, is postulated to serve as an effective catalyst in NCL. The electron-withdrawing nature of the fluorine atom may modulate the thiol's acidity and nucleophilicity, potentially influencing the rate of transthioesterification. Its application could lead to faster ligation kinetics and higher product yields, analogous to other established aryl thiol catalysts like 4-mercaptophenylacetic acid (MPAA).
Comparative Data of Thiol Catalysts in Native Chemical Ligation
The following table summarizes the performance of various thiol additives in NCL reactions as reported in the literature, providing a benchmark for the potential efficacy of this compound.
| Thiol Catalyst | Concentration | Reaction Time | Product Yield | Reference |
| Thiophenol | 4% (v/v) | 7 hours | Near Completion | [1] |
| Benzyl Mercaptan | 4% (v/v) | 7 hours | < 25% | [1] |
| 4-Mercaptophenylacetic Acid (MPAA) | 200 mM | Significantly faster than thiophenol/benzyl mercaptan mixture | High | [2][3] |
| Mixture (Thiophenol/Benzyl Mercaptan) | 4% (v/v) each | 24-48 hours (typical) | Variable | [4] |
Experimental Protocol: Native Chemical Ligation Catalyzed by this compound
This protocol is adapted from established NCL procedures.
Materials:
-
Peptide-α-thioester
-
N-terminal Cysteine-peptide
-
Ligation Buffer: 6 M Guanidine hydrochloride, 0.1 M sodium phosphate, pH 7.0-7.5
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide-α-thioester and the N-terminal cysteine-peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Reduction (Optional): If the peptides have formed disulfide-linked dimers, add TCEP to a final concentration of 5-20 mM to ensure the cysteine residue is in its reduced form.
-
Catalyst Addition: Add this compound to the reaction mixture to a final concentration of 1-4% (v/v) or an optimized molar concentration (e.g., 200 mM).
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature or 37°C.
-
Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench the reaction in the aliquot with 0.1% trifluoroacetic acid (TFA) in water and analyze by RP-HPLC and mass spectrometry. The fluorine atom on the catalyst allows for potential monitoring of the transthioesterification process by ¹⁹F NMR if desired.
-
Purification: Once the reaction is complete, purify the ligated peptide product by preparative RP-HPLC.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Figure 1. Workflow for Native Chemical Ligation using this compound as a catalyst.
Application Note 2: Potential as a Scavenger in Solid-Phase Peptide Synthesis Cleavage
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of amino acid side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the protecting groups, which can lead to undesired side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. Scavengers are added to the cleavage cocktail to trap these reactive species, thereby improving the purity and yield of the crude peptide.
Benzylthiols have been demonstrated to be effective scavengers in TFA-based cleavage.[5] this compound, with its benzyl-like structure, is expected to perform well as a scavenger. The fluorine substituent may enhance its stability in the strongly acidic cleavage cocktail and could potentially influence its scavenging efficiency.
Comparative Data of Thiol Scavengers in Peptide Cleavage
The table below presents data on the performance of different thiol scavengers in the cleavage of exenatide resin, as found in the literature. This serves as a basis for evaluating the potential of this compound.
| Thiol Scavenger | Crude Peptide Purity (%) | Crude Peptide Yield (%) | Reference |
| Dithiothreitol (DTT) | ~65 | ~75 | [5] |
| 1,2-Ethanedithiol (EDT) | ~68 | ~78 | [5] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | >70 | >80 | [5][6] |
| No Thiol | <60 | ~70 | [5] |
Experimental Protocol: Peptide Cleavage from Resin using this compound as a Scavenger
This protocol outlines a standard procedure for cleaving a peptide from a solid support using a TFA cocktail containing this compound.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
This compound
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the peptide-bound resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common formulation is TFA/TIS/Water/Scavenger. For this application, use:
-
92.5% TFA
-
2.5% TIS
-
2.5% Water
-
2.5% this compound
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1.5 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color during this process.[7]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and precipitate the crude peptide by adding it dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Collection: A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by preparative RP-HPLC. Analyze the purity and confirm the identity of the final product by analytical RP-HPLC and mass spectrometry.
Figure 2. Workflow for peptide cleavage from solid support using this compound as a scavenger.
Conclusion and Future Outlook
While direct experimental data for this compound in peptide synthesis is not yet widely published, its structural characteristics strongly suggest its potential as a valuable reagent. As a catalyst in Native Chemical Ligation, it may offer enhanced reaction kinetics. As a scavenger in peptide cleavage, it could provide efficient trapping of reactive cationic species, leading to higher quality crude peptides. The key advantage of the fluorine atom is the ability to use ¹⁹F NMR as a non-invasive method to monitor reaction progress and scavenger stability. Further experimental validation is required to fully characterize the performance of this compound in these applications and to optimize its use in peptide synthesis protocols. Researchers are encouraged to explore its utility as a novel tool in the synthesis of complex peptides and proteins.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. The use of the N(π)-phenacyl group for the protection of the histidine side chain in peptide synthesis | Semantic Scholar [semanticscholar.org]
- 4. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Fluorophenyl)ethane-1-thiol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted thiophene derivatives, a significant class of heterocyclic compounds, utilizing 2-(4-Fluorophenyl)ethane-1-thiol as a key starting material. The methodologies outlined are based on established synthetic strategies for S-alkylation followed by intramolecular cyclization.
Introduction
This compound is a versatile building block in organic synthesis. Its nucleophilic thiol group readily participates in reactions with electrophiles, making it a valuable precursor for the construction of various sulfur-containing heterocyclic systems. Substituted thiophenes, in particular, are of great interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The incorporation of a 4-fluorophenyl group can enhance the metabolic stability and pharmacokinetic properties of the resulting molecules.
This document outlines a general protocol for the synthesis of 2-((4-fluorophenyl)ethyl)-substituted thiophenes via the reaction of this compound with α-haloketones.
Synthesis of Substituted Thiophenes
The synthesis of 2,4-disubstituted thiophenes can be achieved through a one-pot reaction of this compound with an α-haloketone in the presence of a base. This reaction proceeds via initial S-alkylation of the thiol to form a thioether intermediate, which then undergoes an intramolecular condensation to yield the thiophene ring.
A representative reaction is the synthesis of 2-(2-(4-fluorophenyl)ethyl)-4-phenylthiophene from this compound and 2-chloro-1-phenylethanone.
Reaction Scheme
Caption: General reaction scheme for thiophene synthesis.
Experimental Protocol
Synthesis of 2-(2-(4-fluorophenyl)ethyl)-4-phenylthiophene
Materials:
-
This compound
-
2-Chloro-1-phenylethanone (α-chloroacetophenone)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-1-phenylethanone (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(2-(4-fluorophenyl)ethyl)-4-phenylthiophene.
Data Presentation
| Product | Starting Thiol | α-Haloketone | Base | Solvent | Yield (%) | Reference |
| 2-(2-(4-Fluorophenyl)ethyl)-4-phenylthiophene | This compound | 2-Chloro-1-phenylethanone | NaOEt | EtOH | 75-85* | Adapted |
| 2-(2-Phenylethyl)-4-methylthiophene | 2-Phenylethanethiol | Chloroacetone | NaOEt | EtOH | 82 | Analogous |
| 2-Benzyl-4-(4-bromophenyl)thiophene | Benzyl mercaptan | 2-Bromo-1-(4-bromophenyl)ethanone | K₂CO₃ | DMF | 88 | Analogous |
* Yield is an estimated value based on similar reported reactions.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of substituted thiophene.
Biological Significance and Signaling Pathways
Thiophene-containing compounds are known to interact with various biological targets. For instance, certain substituted thiophenes act as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in anti-inflammatory drug development. Others have been found to modulate the activity of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
Potential Signaling Pathway Interaction
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
The diagram above illustrates a simplified model where a substituted thiophene derivative acts as an inhibitor of a protein kinase (e.g., RAF) within the MAPK/ERK signaling cascade. By blocking the activity of this kinase, the thiophene compound can prevent downstream signaling events that lead to cell proliferation and survival, which is a common mechanism of action for targeted cancer therapies.
Disclaimer: The biological activities and signaling pathway interactions described are representative of the thiophene class of compounds and are provided for illustrative purposes. The specific biological profile of the compounds synthesized using these protocols would require dedicated pharmacological evaluation.
Application Notes and Protocols for Reactions Involving 2-(4-Fluorophenyl)ethane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key reactions involving 2-(4-Fluorophenyl)ethane-1-thiol, a versatile intermediate in organic synthesis and drug discovery. The methodologies outlined below are based on established chemical transformations of thiols and can be adapted for the synthesis of a variety of derivatives.
S-Alkylation: Synthesis of Thioethers
The S-alkylation of this compound provides a straightforward method for the synthesis of a diverse range of thioethers. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiol is deprotonated by a base to form a thiolate, which then attacks an alkyl halide.[1][2]
Experimental Protocol: General Procedure for S-Alkylation
A general procedure for the S-alkylation of thiols involves their reaction with alkyl halides in the presence of a base.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine, aqueous tetra-n-butylammonium hydroxide)[1]
-
Solvent (e.g., acetone, water, or solvent-free)[1]
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (e.g., 5 mL of acetone), add the base (e.g., 1.5 mmol of K2CO3).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC). Depending on the reactivity of the alkyl halide, the reaction may be stirred at room temperature or gently heated.
-
Upon completion, the reaction mixture is filtered to remove the base.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired thioether.
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Reaction Time | Yield (%) |
| 1 | Methyl Iodide | K2CO3 | Acetone | 1-2 h | >90 |
| 2 | Benzyl Bromide | Et3N | Water | 2-4 h | >90 |
| 3 | Allyl Bromide | aq. TBAOH | Neat | 1 h | >90 |
Note: The data presented are representative yields and reaction times based on general protocols for thiol alkylation and may vary for this compound.[1]
Experimental Workflow
Oxidative Coupling: Synthesis of Disulfides
Thiols can be readily oxidized to form the corresponding disulfides. This transformation is a key reaction in various chemical and biological processes.[3] A variety of oxidizing agents can be employed, including mild oxidants like iodine or hydrogen peroxide.[2][4][5]
Experimental Protocol: General Procedure for Oxidation to Disulfide
A common and efficient method for the oxidation of thiols to disulfides utilizes iodine in a suitable solvent.[5]
Materials:
-
This compound
-
Iodine (I2)
-
Solvent (e.g., wet acetonitrile, methanol)
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (e.g., 10 mL of wet acetonitrile).
-
To this solution, add a solution of iodine (0.5 mmol) in the same solvent dropwise with stirring at room temperature.
-
The reaction progress can be monitored by the disappearance of the iodine color and confirmed by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure bis(2-(4-fluorophenyl)ethyl) disulfide.
Data Presentation
| Entry | Oxidizing Agent | Solvent | Reaction Time | Yield (%) |
| 1 | Iodine (I2) | Wet Acetonitrile | < 1 h | >95 |
| 2 | Hydrogen Peroxide (H2O2) / NaI | Methanol | 1-2 h | >90 |
| 3 | Dimethyl sulfoxide (DMSO) / HI | Acetonitrile | 2-4 h | >90 |
Note: The data presented are representative yields and reaction times based on general protocols for thiol oxidation and may vary for this compound.[4][5]
Experimental Workflow
Thia-Michael Addition: Carbon-Sulfur Bond Formation
The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, providing an efficient route to β-thio-carbonyl compounds.[6][7][8][9][10] This reaction can often be performed under mild, solvent-free conditions.[6][7][8][10]
Experimental Protocol: General Procedure for Thia-Michael Addition
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, 2-cyclohexen-1-one)
-
Optional: Catalyst (e.g., a mild base or Lewis acid)
Procedure:
-
In a reaction vessel, mix this compound (1.1 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol).
-
The mixture is stirred at room temperature. For less reactive substrates, gentle heating or the addition of a catalytic amount of a base (e.g., triethylamine) may be required.
-
The reaction is typically fast and can be monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the Michael adduct.
Data Presentation
| Entry | Michael Acceptor | Conditions | Reaction Time | Yield (%) |
| 1 | Methyl Vinyl Ketone | Neat, Room Temp. | 30-60 min | >90 |
| 2 | 2-Cyclohexen-1-one | Neat, Room Temp. | 1-2 h | >90 |
| 3 | Crotonaldehyde | Neat, Room Temp. | 30-60 min | >85 |
Note: The data presented are representative yields and reaction times based on general protocols for thia-Michael additions and may vary for this compound.[6][7]
Reaction Pathway
Thiol-Ene Reaction: Hydrothiolation of Alkenes
The thiol-ene reaction is a powerful "click" chemistry process that involves the addition of a thiol across a double bond, typically initiated by radicals.[11][12] This reaction is known for its high efficiency, stereoselectivity, and mild reaction conditions.[11]
Experimental Protocol: General Procedure for Thiol-Ene Reaction
A common method for initiating the thiol-ene reaction is through photochemical means.[13][14][15]
Materials:
-
This compound
-
Alkene (e.g., 1-octene, styrene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., methanol, dichloromethane)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.2 mmol), the alkene (1.0 mmol), and the photoinitiator (e.g., 10 mol% DMPA) in the chosen solvent.[12][15]
-
Degas the solution with a stream of nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the thioether product.
Data Presentation
| Entry | Alkene | Initiator | Solvent | Reaction Time | Yield (%) |
| 1 | 1-Octene | DMPA (UV) | Methanol | 1-3 h | >90 |
| 2 | Styrene | DMPA (UV) | Dichloromethane | 2-4 h | >85 |
| 3 | N-allyl-N-tosyl amine | Purple LED | Water | 21 h | Good to Excellent |
Note: The data presented are representative yields and reaction times based on general protocols for thiol-ene reactions and may vary for this compound.[12][13][14][15]
Reaction Pathway
Thioester Synthesis
Thioesters are important intermediates in organic synthesis and are analogues of esters. They can be prepared by the acylation of thiols with carboxylic acids or their derivatives.
Experimental Protocol: General Procedure for Thioester Synthesis
A direct method for thioester synthesis involves the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base. Alternatively, coupling agents can be used.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1.0 mmol) and the base (1.2 mmol) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioester.
Data Presentation
| Entry | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | Dichloromethane | 1-2 h | >90 |
| 2 | Benzoyl Chloride | Triethylamine | THF | 2-4 h | >90 |
Note: The data presented are representative yields and reaction times based on general protocols for thioester synthesis and may vary for this compound.[16][17][18]
Experimental Workflow
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Thioester synthesis by alkylation [organic-chemistry.org]
- 18. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
Scale-Up Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2-(4-Fluorophenyl)ethane-1-thiol, a key intermediate in the development of various pharmaceutical compounds. The described method is robust, scalable, and utilizes readily available starting materials.
Introduction
This compound is a crucial building block in medicinal chemistry, finding application in the synthesis of a range of biologically active molecules. Its utility stems from the presence of both a reactive thiol group, which can participate in various coupling and nucleophilic reactions, and a fluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity. Given its importance, a reliable and scalable synthetic route is essential for drug development and manufacturing.
The presented protocol is based on the well-established reaction of an alkyl halide with thiourea to form an intermediate S-alkylisothiouronium salt, followed by alkaline hydrolysis to yield the desired thiol. This two-step, one-pot procedure is advantageous for large-scale production due to its typically high yields, operational simplicity, and the use of cost-effective reagents.
Data Presentation
The following table summarizes the key quantitative data for the scalable synthesis of this compound. This data is based on a laboratory-scale synthesis and can be expected to scale linearly with appropriate process optimization.
| Parameter | Value |
| Starting Material (Scale) | 2-(4-fluorophenyl)ethyl bromide (100 g) |
| Thiourea (molar equivalent) | 1.1 eq |
| Overall Yield | 85-95% |
| Product Purity (by GC) | >98% |
| Reaction Time (Step 1) | 2-3 hours |
| Reaction Time (Step 2) | 3-4 hours |
| Final Product Form | Colorless to pale yellow liquid |
Experimental Protocol
This protocol details the synthesis of this compound from 2-(4-fluorophenyl)ethyl bromide.
Materials and Reagents:
-
2-(4-fluorophenyl)ethyl bromide
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of S-(2-(4-Fluorophenyl)ethyl)isothiouronium bromide
-
To a jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add 2-(4-fluorophenyl)ethyl bromide (100 g, 0.49 mol) and ethanol (500 mL).
-
Stir the mixture to ensure complete dissolution of the bromide.
-
Add thiourea (41.1 g, 0.54 mol, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. The S-(2-(4-Fluorophenyl)ethyl)isothiouronium bromide may precipitate as a white solid.
Step 2: Alkaline Hydrolysis to this compound
-
To the reaction mixture from Step 1, add a solution of sodium hydroxide (49 g, 1.23 mol) in deionized water (250 mL) dropwise via an addition funnel over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a cooling circulator.
-
After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) for 3-4 hours. The hydrolysis progress can be monitored by GC-MS.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation to afford a colorless to pale yellow liquid.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.18-7.14 (m, 2H, Ar-H), 6.99-6.95 (m, 2H, Ar-H), 2.85 (q, J = 7.2 Hz, 2H, -CH₂-S), 2.70 (t, J = 7.2 Hz, 2H, Ar-CH₂-), 1.35 (t, J = 7.6 Hz, 1H, -SH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (d, J = 244 Hz), 137.0, 130.3 (d, J = 8 Hz), 115.3 (d, J = 21 Hz), 38.8, 25.9.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting & Optimization
"optimizing reaction conditions for 2-(4-Fluorophenyl)ethane-1-thiol synthesis"
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)ethane-1-thiol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.
Method 1: Synthesis via SN2 Reaction with Sodium Hydrosulfide
This method involves the direct reaction of a 2-(4-fluorophenyl)ethyl halide (e.g., bromide) with sodium hydrosulfide (NaSH).
Question: Low or no yield of the desired thiol is observed. What are the possible causes and solutions?
Answer:
-
Poor quality of the starting halide: The 2-(4-fluorophenyl)ethyl bromide may have degraded. It is advisable to use freshly prepared or purified starting material.
-
Insufficient nucleophilicity of NaSH: Sodium hydrosulfide can be hygroscopic and may have absorbed moisture, reducing its reactivity. Ensure you are using anhydrous NaSH or a freshly prepared aqueous solution.
-
Inappropriate solvent: The reaction is typically performed in a polar aprotic solvent like DMF or in an alcohol. The choice of solvent can influence the reaction rate.
-
Low reaction temperature: The SN2 reaction may require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.
-
Formation of elimination byproduct: 2-(4-fluorophenyl)ethylene may be formed as a byproduct, especially with hindered bases or at higher temperatures. Using a less hindered base and carefully controlling the temperature can minimize this.
Question: The major product isolated is the corresponding sulfide (thioether). How can this be avoided?
Answer:
The formation of bis(2-(4-fluorophenyl)ethyl) sulfide is a common side reaction. It occurs when the initially formed thiolate anion reacts with another molecule of the 2-(4-fluorophenyl)ethyl bromide.[1][2]
-
Use an excess of sodium hydrosulfide: Employing a significant molar excess of NaSH will increase the probability of the alkyl halide reacting with the hydrosulfide anion rather than the thiolate product.[3]
-
Slow addition of the alkyl halide: Adding the 2-(4-fluorophenyl)ethyl bromide slowly to the solution of NaSH can help to maintain a low concentration of the alkyl halide, thus disfavoring the formation of the sulfide byproduct.
Method 2: Synthesis via the Thiourea Intermediate
This two-step method involves the formation of an S-(2-(4-fluorophenyl)ethyl)isothiouronium salt, followed by hydrolysis to the thiol. This method is often preferred to avoid the formation of sulfide byproducts.[1][2]
Question: The isothiouronium salt does not precipitate or is difficult to isolate. What should I do?
Answer:
-
Solvent choice: The precipitation of the isothiouronium salt is dependent on the solvent. Ethanol is commonly used, and cooling the reaction mixture can aid precipitation.[4] If the salt is too soluble, careful evaporation of the solvent under reduced pressure may be necessary.
-
Reaction completion: Ensure the reaction between the 2-(4-fluorophenyl)ethyl bromide and thiourea has gone to completion by monitoring with TLC.
Question: The hydrolysis of the isothiouronium salt is incomplete, resulting in a low yield of the thiol. How can I improve the hydrolysis?
Answer:
-
Hydrolysis conditions: Alkaline hydrolysis is typically employed. Ensure that a sufficient excess of a strong base (e.g., NaOH or Na₂CO₃) is used.[4]
-
Reaction time and temperature: The hydrolysis may require heating (reflux) for an extended period to go to completion. Monitor the reaction progress by TLC.[4]
-
Work-up procedure: Acidification of the reaction mixture after hydrolysis is crucial to protonate the thiolate and allow for extraction of the neutral thiol.
Method 3: Synthesis via the Thioacetate Intermediate
This route involves the reaction of 2-(4-fluorophenyl)ethyl bromide with a thioacetate salt (e.g., potassium thioacetate) to form S-(2-(4-fluorophenyl)ethyl) thioacetate, which is then hydrolyzed to the desired thiol.
Question: The initial SN2 reaction with potassium thioacetate is slow or incomplete.
Answer:
-
Reagent quality: Ensure the potassium thioacetate is anhydrous.
-
Solvent: A polar aprotic solvent such as DMF or acetone is generally effective for this type of reaction.
-
Temperature: Gentle heating may be required to drive the reaction to completion.
Question: Hydrolysis of the thioacetate intermediate is not yielding the pure thiol.
Answer:
-
Hydrolysis conditions: Both acidic and basic conditions can be used for the hydrolysis of the thioacetate. For basic hydrolysis, an aqueous solution of a strong base like NaOH in an alcoholic solvent is common. For acidic hydrolysis, a solution of HCl in methanol or water can be used.
-
Incomplete hydrolysis: If the hydrolysis is incomplete, you may need to increase the reaction time, temperature, or the concentration of the acid or base.
-
Side reactions during work-up: Thiols can be sensitive to oxidation, especially under basic conditions if air is present. It is advisable to perform the work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common starting material is 2-(4-fluorophenyl)ethyl bromide. This can be synthesized from the commercially available 2-(4-fluorophenyl)ethanol by reaction with a brominating agent such as phosphorus tribromide (PBr₃).[5][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be effective for visualizing the thiol product.
Q3: My final product, this compound, appears to be impure. What are the likely impurities and how can I purify it?
A3: Common impurities include:
-
Unreacted starting material: 2-(4-fluorophenyl)ethyl bromide.
-
Sulfide byproduct: bis(2-(4-fluorophenyl)ethyl) sulfide (in the NaSH method).
-
Disulfide: bis(2-(4-fluorophenyl)ethyl) disulfide, formed by oxidation of the thiol.
-
Elimination byproduct: 2-(4-fluorophenyl)ethylene.
Purification can be achieved by:
-
Distillation under reduced pressure: This is an effective method for removing less volatile impurities.[4]
-
Column chromatography: Silica gel chromatography can be used, but care must be taken as thiols can sometimes oxidize on silica. It is recommended to use degassed solvents and run the column relatively quickly.
Q4: The thiol product has a very strong and unpleasant odor. Are there any handling precautions I should take?
A4: Yes, thiols are known for their strong and often unpleasant odors. It is essential to handle this compound and all reaction mixtures containing it in a well-ventilated fume hood. Using appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Any waste containing thiols should be quenched with an oxidizing agent like bleach before disposal.
Experimental Protocols
Synthesis of the Precursor: 2-(4-Fluorophenyl)ethyl Bromide
This protocol describes the conversion of 2-(4-fluorophenyl)ethanol to the corresponding bromide using phosphorus tribromide (PBr₃).
| Reagent/Parameter | Quantity/Value |
| 2-(4-Fluorophenyl)ethanol | 1.0 eq |
| Phosphorus Tribromide (PBr₃) | 0.4 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice water, extraction with DCM, washing with NaHCO₃ solution and brine |
Detailed Methodology:
-
Dissolve 2-(4-fluorophenyl)ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)ethyl bromide, which can be purified by vacuum distillation.
Synthesis of this compound via the Thiourea Method
This protocol is adapted from the synthesis of 2-phenylethanethiol.[4]
Step 1: Formation of S-(2-(4-fluorophenyl)ethyl)isothiouronium Bromide
| Reagent/Parameter | Quantity/Value |
| 2-(4-Fluorophenyl)ethyl Bromide | 1.0 eq |
| Thiourea | 1.1 eq |
| Solvent | 95% Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
Detailed Methodology:
-
In a round-bottom flask, combine 2-(4-fluorophenyl)ethyl bromide and thiourea in 95% ethanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the isothiouronium salt.
-
Collect the salt by filtration and wash with cold ethanol.
Step 2: Hydrolysis of the Isothiouronium Salt
| Reagent/Parameter | Quantity/Value |
| S-(2-(4-fluorophenyl)ethyl)isothiouronium Bromide | 1.0 eq |
| Sodium Hydroxide Solution | 5 N |
| Atmosphere | Nitrogen |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
Detailed Methodology:
-
Place the isothiouronium salt in a two-necked flask with a reflux condenser.
-
Add a 5 N solution of sodium hydroxide.
-
Heat the mixture to reflux under a slow stream of nitrogen for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2 N hydrochloric acid.
-
Separate the organic layer (the thiol) and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by vacuum distillation.[4]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low thiol yield.
References
- 1. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)ethane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)ethane-1-thiol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
Q1: I am not getting the desired this compound product. What are the possible reasons?
A1: Low or no yield of the target thiol can stem from several factors related to the starting materials, reaction conditions, and work-up procedure. Here are the primary aspects to investigate:
-
Purity of Starting Materials: The primary precursor, 2-(4-Fluorophenyl)ethyl bromide, should be of high purity. Impurities from its synthesis, such as unreacted 2-(4-Fluorophenyl)ethanol, can interfere with the reaction. The sulfur source, whether sodium hydrosulfide (NaSH) or thiourea, should be anhydrous and of good quality.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For the reaction with NaSH, ensure the temperature is appropriate to facilitate the SN2 reaction without promoting elimination side reactions. When using thiourea, the initial reaction to form the isothiouronium salt and the subsequent hydrolysis step have optimal temperature ranges that should be adhered to.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are often used for SN2 reactions. Ensure the solvent is anhydrous, as water can react with some reagents and affect the reaction outcome.
-
Atmosphere: Thiols are susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts, especially during the work-up and purification stages.
-
-
Hydrolysis of Isothiouronium Salt (Thiourea route): If you are using the thiourea method, incomplete hydrolysis of the intermediate S-(2-(4-fluorophenyl)ethyl)isothiouronium bromide will result in low yields of the thiol. Ensure the basic conditions for hydrolysis (e.g., using NaOH or KOH) are sufficiently strong and the reaction is allowed to proceed to completion.
Q2: My reaction has stalled, and TLC analysis shows the presence of starting material even after a prolonged reaction time. What should I do?
A2: A stalled reaction can often be addressed by reassessing the following:
-
Reagent Activity: The activity of your sulfur nucleophile may be compromised. If using NaSH, it can degrade over time. Use a fresh batch or test the activity of your current stock. For the thiourea route, ensure the base used for the final hydrolysis step is active.
-
Phase Transfer Catalyst: For reactions involving a solid-liquid phase, such as with NaSH, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the reaction rate.
-
Temperature Increase: A modest increase in reaction temperature can sometimes push a sluggish reaction to completion. However, be cautious as this can also increase the formation of byproducts, particularly the elimination product 4-fluorostyrene. Monitor the reaction closely by TLC.
Issue 2: Presence of Impurities in the Final Product
Q3: I have obtained my product, but it is contaminated with significant impurities. How can I identify and remove them?
A3: The nature of the impurities will depend on the synthetic route chosen. Below are the most common impurities and strategies for their removal.
-
Bis(2-(4-fluorophenyl)ethyl) sulfide (Thioether): This is a major byproduct when using NaSH.[2][3] It is formed when the initially formed thiolate anion reacts with another molecule of 2-(4-fluorophenyl)ethyl bromide.
-
Identification: This impurity will have a higher molecular weight than the desired thiol and can be identified by GC-MS.
-
Removal: Careful column chromatography on silica gel can separate the sulfide from the more polar thiol.
-
-
Bis(2-(4-fluorophenyl)ethyl) disulfide: This impurity arises from the oxidation of the thiol product, especially if the reaction or work-up is exposed to air.
-
Identification: The disulfide will have a molecular weight roughly double that of the thiol. It can be identified by GC-MS or LC-MS.
-
Removal: The disulfide can often be separated by column chromatography. To prevent its formation, consider using degassed solvents and performing the reaction and work-up under an inert atmosphere. If the disulfide has already formed, it can sometimes be reduced back to the thiol using a mild reducing agent like dithiothreitol (DTT), followed by another purification step.
-
-
Unreacted 2-(4-Fluorophenyl)ethyl bromide: Incomplete reaction will leave the starting material in your product mixture.
-
Identification: This can be easily detected by TLC or GC-MS.
-
Removal: Being less polar than the thiol, it can be separated by column chromatography.
-
-
4-Fluorostyrene: This is an elimination byproduct that can form under basic conditions, especially at elevated temperatures.
-
Identification: This volatile compound can be detected by GC-MS.
-
Removal: Due to its volatility, it can often be removed under high vacuum. Column chromatography can also be effective.
-
-
Unreacted Thiourea and its Hydrolysis Byproducts (Thiourea route): If the work-up is not thorough, these water-soluble impurities may remain.
-
Identification: These are highly polar and may not be easily visible by standard TLC or GC-MS methods.
-
Removal: Thorough washing of the organic layer with water and brine during the work-up should remove these impurities.
-
Frequently Asked Questions (FAQs)
Q4: Which is the better method for synthesizing this compound: using sodium hydrosulfide or thiourea?
A4: Both methods are viable, and the choice depends on the specific requirements of your synthesis.
-
Sodium Hydrosulfide (NaSH) Method: This is a more direct, one-step process. However, it is often plagued by the formation of the corresponding sulfide as a significant byproduct, which can make purification challenging.[2][3] Using a large excess of NaSH can help to minimize this side reaction.
-
Thiourea Method: This is a two-step process that involves the formation of an intermediate isothiouronium salt, followed by hydrolysis.[4] This method generally provides a cleaner product with less of the sulfide impurity. However, it requires an additional hydrolysis step, and care must be taken to remove all thiourea-related byproducts during the work-up.
For higher purity requirements, the thiourea method is often preferred.
Q5: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction by observing the disappearance of the starting material (2-(4-fluorophenyl)ethyl bromide) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for identifying and quantifying volatile impurities such as the starting material, the sulfide and disulfide byproducts, and any elimination products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used to detect and quantify impurities if their signals do not overlap with the product signals. The characteristic thiol proton (SH) in the 1H NMR spectrum is a key indicator of product formation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purity assessment and purification of the final product.
Q6: How can I minimize the formation of the disulfide impurity?
A6: The formation of the disulfide is an oxidative process. To minimize it:
-
Use Degassed Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the reaction, work-up, and any purification steps under a positive pressure of nitrogen or argon.
-
Avoid Prolonged Exposure to Air: During work-up and purification, minimize the time the thiol is exposed to the atmosphere.
-
Acidic Wash: A mild acidic wash during the work-up can help to keep the thiol in its protonated form, which is generally less susceptible to oxidation than the thiolate anion.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Synthetic Route | Identification Method |
| Bis(2-(4-fluorophenyl)ethyl) sulfide | (FC6H4CH2CH2)2S | 278.37 | Sodium Hydrosulfide | GC-MS, 1H NMR |
| Bis(2-(4-fluorophenyl)ethyl) disulfide | (FC6H4CH2CH2S)2 | 310.43 | Both routes (Oxidation) | GC-MS, LC-MS, 1H NMR |
| 2-(4-Fluorophenyl)ethyl bromide | FC6H4CH2CH2Br | 203.05 | - | GC-MS, TLC |
| 4-Fluorostyrene | FC6H4CH=CH2 | 122.14 | Both routes (Elimination) | GC-MS |
| Thiourea | CH4N2S | 76.12 | Thiourea | TLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis via the Isothiouronium Salt (Thiourea Method)
This two-step protocol is generally favored for producing a cleaner product.
Step 1: Formation of S-(2-(4-fluorophenyl)ethyl)isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-Fluorophenyl)ethyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting bromide.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude isothiouronium salt as a white solid. This salt can be used in the next step without further purification.
Step 2: Hydrolysis of the Isothiouronium Salt
-
To the crude S-(2-(4-fluorophenyl)ethyl)isothiouronium bromide in a round-bottom flask, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways and common impurities in this compound synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
"stability of 2-(4-Fluorophenyl)ethane-1-thiol under acidic or basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)ethane-1-thiol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound, like other thiols, is susceptible to oxidation, particularly under basic conditions. In acidic to neutral pH, the thiol group (-SH) is protonated and relatively more stable, though oxidation can still occur in the presence of oxidants.[1] Under basic conditions, the thiol is deprotonated to form a more reactive thiolate anion (-S⁻), which is readily oxidized to a disulfide.[2][3][4]
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product under both acidic and basic conditions, especially in the presence of air (oxygen), is the corresponding disulfide, 1,2-bis(4-fluorophenethyl)disulfane. This occurs through the oxidative coupling of two thiol molecules.[1][3][5] Under strongly oxidizing conditions, further oxidation to sulfonic acid can occur.[3][6]
Q3: How does pH affect the rate of degradation?
A3: The rate of oxidative degradation is significantly influenced by pH. In general, the rate of disulfide formation increases with higher pH. This is because the concentration of the highly reactive thiolate anion increases as the pH rises above the pKa of the thiol group.[4][7]
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To minimize oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. For solutions, using deoxygenated solvents and maintaining a slightly acidic pH can enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of the starting material in basic buffer. | Oxidation of the thiol to disulfide is accelerated at high pH due to the formation of the reactive thiolate anion.[5] | - Work at a lower pH if the experimental conditions allow. - Use deoxygenated buffers and solvents. - Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) if compatible with your reaction.[4] |
| Formation of an unexpected peak in HPLC analysis. | This is likely the disulfide dimer, which will have a different retention time. | - Characterize the new peak by mass spectrometry to confirm its identity. - Run a control experiment where the thiol is intentionally oxidized (e.g., with a mild oxidant like iodine) to confirm the retention time of the disulfide.[3] |
| Inconsistent results between experimental runs. | This could be due to variations in oxygen exposure, buffer pH, or the presence of trace metal ion catalysts which can promote oxidation.[1] | - Standardize buffer preparation and deoxygenation procedures. - Consider adding a chelating agent like EDTA to sequester metal ions. |
| Low yield in a reaction where the thiol is a nucleophile under basic conditions. | The desired nucleophilic reaction is competing with the oxidative dimerization of the thiol. | - Increase the concentration of the thiol relative to the electrophile. - Perform the reaction under strictly anaerobic conditions. - Choose a base that is strong enough to deprotonate the thiol but minimizes exposure to oxygen. |
Stability Data (Illustrative)
The following data is illustrative and based on the general behavior of aromatic thiols. Actual experimental results for this compound may vary.
Table 1: Illustrative Degradation of this compound to its Disulfide at 25°C in Aqueous Buffers
| pH | Buffer System | Time (hours) | % Degradation (to Disulfide) |
| 4.0 | Acetate | 24 | < 1% |
| 7.4 | Phosphate | 24 | ~ 5-10% |
| 9.0 | Borate | 24 | > 50% |
Experimental Protocols
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution into aqueous buffers of the desired pH (e.g., pH 4, 7.4, and 9) to a final concentration of 100 µg/mL. Ensure buffers are prepared with high-purity water and filtered. For anaerobic studies, sparge all solutions with nitrogen or argon.
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Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
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Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution. If necessary, quench any ongoing reaction by acidifying the sample (e.g., with a small amount of phosphoric acid).[8]
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HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Data Analysis: Quantify the peak area of this compound and any degradation products (primarily the disulfide) at each time point to determine the rate of degradation.
Visualizations
Caption: Reaction pathway under basic conditions.
Caption: Potential reactions under acidic conditions.
Caption: Workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. organic chemistry - Reaction mechanism of thiol to disulfide oxidation under basic conditions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side Reactions of 2-(4-Fluorophenyl)ethane-1-thiol with Oxidizing Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)ethane-1-thiol and its reactions with oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonic Acid and Formation of Multiple Byproducts
Question: I am trying to oxidize this compound to 2-(4-fluorophenyl)ethanesulfonic acid, but I am getting a low yield of the desired product along with several other spots on my TLC. What are the likely side reactions and how can I minimize them?
Answer:
Low yields of the sulfonic acid are often due to incomplete oxidation or the formation of various side products. The primary side reactions to consider are:
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Dimerization: The most common side reaction is the formation of the disulfide, bis(2-(4-fluorophenyl)ethyl) disulfide. This occurs under milder oxidizing conditions or if the oxidizing agent is not potent enough to fully oxidize the thiol.
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Intermediate Oxidation Products: Incomplete oxidation can lead to the formation of the corresponding sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) as intermediates.[1] These species can be stable enough to be isolated under certain conditions but may also participate in further unwanted reactions.
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Over-oxidation and Degradation: While the goal is oxidation, harsh conditions (e.g., high temperature, excessive oxidant) can lead to the cleavage of the C-S bond or reactions on the aromatic ring, resulting in a complex mixture of degradation products.
Troubleshooting Steps:
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Choice of Oxidizing Agent: For the conversion of thiols to sulfonic acids, strong oxidizing agents are required. Consider using an excess of hydrogen peroxide, potassium permanganate, or nitric acid.[2]
-
Reaction Conditions:
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Temperature Control: Maintain a controlled temperature. Exothermic reactions can lead to over-oxidation. It is often preferable to start at a lower temperature (e.g., 0-5 °C) and allow the reaction to slowly warm to room temperature.
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Stoichiometry: Use a sufficient excess of the oxidizing agent to ensure complete conversion to the sulfonic acid. A molar ratio of at least 4:1 (oxidant:thiol) is a good starting point for hydroperoxides.[3]
-
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pH Control: The pH of the reaction mixture can influence the reaction pathway. For instance, oxidation with potassium permanganate is often carried out under basic conditions, followed by acidification during workup.
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Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Issue 2: Formation of an Insoluble White Precipitate During the Reaction
Question: While oxidizing this compound, I observed the formation of a white precipitate that is insoluble in my reaction solvent. What could this be?
Answer:
The formation of an insoluble white precipitate is likely the disulfide dimer, bis(2-(4-fluorophenyl)ethyl) disulfide . Thiols are readily oxidized to disulfides, which are often less soluble than the starting thiol, especially in aqueous reaction mixtures.[4]
Troubleshooting Steps:
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Characterize the Precipitate: Isolate the precipitate by filtration and characterize it using standard analytical techniques (e.g., melting point, NMR, MS) to confirm its identity.
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Increase Oxidant Strength/Concentration: If the disulfide is an undesired byproduct, you will need to use stronger oxidizing conditions to push the reaction to the desired sulfonic acid.
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Solvent System: Consider using a co-solvent system that can solubilize both the starting material and the intermediate disulfide to ensure a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the expected oxidation products of this compound with different oxidizing agents?
A1: The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and reaction conditions. Here is a summary of expected products:
| Oxidizing Agent | Primary Product | Potential Side Products |
| Mild Oxidants (e.g., I₂, air, DMSO) | Bis(2-(4-fluorophenyl)ethyl) disulfide | Unreacted thiol |
| Hydrogen Peroxide (H₂O₂) (controlled) | 2-(4-fluorophenyl)ethyl sulfoxide | Disulfide, Sulfone |
| Strong Oxidants (e.g., excess H₂O₂, KMnO₄, HNO₃) | 2-(4-fluorophenyl)ethanesulfonic acid | Sulfinic acid, over-oxidation products |
Q2: Can the aromatic fluorine atom be involved in side reactions during oxidation?
A2: The fluoro-substituent on the phenyl ring is generally stable under most oxidizing conditions used for thiol oxidation. However, under very harsh conditions (e.g., high temperatures and very strong oxidants), degradation of the aromatic ring is possible, but this is not a common side reaction.
Q3: How can I selectively synthesize the disulfide, bis(2-(4-fluorophenyl)ethyl) disulfide?
A3: To favor the formation of the disulfide, use mild oxidizing agents. A common method is the oxidation with dimethyl sulfoxide (DMSO) in the presence of a halogen or hydrogen halide catalyst.[5] Atmospheric oxygen can also lead to disulfide formation over time.
Q4: What is the best way to prepare 2-(4-fluorophenyl)ethanesulfonyl chloride from the corresponding thiol?
A4: The direct conversion of a thiol to a sulfonyl chloride is an oxidative chlorination. This can be achieved using reagents like chlorine gas in the presence of an acid scavenger, or with reagents like N-chlorosuccinimide (NCS) under acidic conditions. It's important to carefully control the reaction conditions to avoid the formation of chlorinated byproducts on the aromatic ring.
Experimental Protocols
Protocol 1: Synthesis of bis(2-(4-fluorophenyl)ethyl) disulfide (Dimerization)
This protocol is adapted from a general procedure for the oxidation of thiols to disulfides using a sulfoxide and a halogen catalyst.[5]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in dimethyl sulfoxide (DMSO).
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Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.05 equivalents).
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Reaction: Heat the mixture to 50-70 °C and stir. Monitor the reaction progress by TLC until the starting thiol is consumed.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-(4-fluorophenyl)ethanesulfonic acid
This protocol is based on general procedures for the strong oxidation of thiols.[2][6]
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent like acetic acid or water.
-
Oxidant Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add an excess of 30% hydrogen peroxide (at least 4 equivalents) dropwise, ensuring the temperature does not rise significantly.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or LC-MS.
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Workup: Quench the excess peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution) until a negative test with peroxide indicator strips is obtained.
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Isolation: The sulfonic acid can be isolated by removing the solvent under reduced pressure. Depending on the purity, it may be used directly or require further purification, such as recrystallization from a suitable solvent system.
Visualizations
Caption: Oxidation pathways of this compound.
Caption: Troubleshooting low yield in sulfonic acid synthesis.
References
- 1. US4014926A - Fluorinated sulfonic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]
- 3. US3670002A - Oxidation of thiols to thiolsulfonates and sulfonic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3954800A - Oxidation of thiols to disulfides - Google Patents [patents.google.com]
- 6. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Preventing Disulfide Bond Formation with 2-(4-Fluorophenyl)ethane-1-thiol
Welcome to the technical support center for 2-(4-Fluorophenyl)ethane-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of this reagent in preventing unwanted disulfide bond formation during various experimental procedures.
Disclaimer: this compound is a specialized chemical for research and development. Specific quantitative data such as redox potential and precise reaction kinetics are not widely published. The information provided here is based on the general principles of thiol chemistry, data from structurally similar compounds, and established protein chemistry protocols. Users should always perform initial optimization experiments for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a thiol-containing organic compound. Its primary application in a research context is to act as a reducing agent to prevent the formation of or to reduce existing disulfide bonds (-S-S-) between cysteine residues in proteins and other biomolecules. The presence of a fluorine atom on the phenyl ring may influence its chemical properties, such as lipophilicity and metabolic stability, which can be advantageous in specific experimental setups.
Q2: How does this compound prevent disulfide bond formation?
A2: Like other thiols, this compound participates in a thiol-disulfide exchange reaction. The thiol group (-SH) of this compound can react with a disulfide bond, cleaving it and forming a mixed disulfide with one of the original cysteine residues. In the presence of an excess of the thiol reagent, the equilibrium is driven towards the reduced state of the protein, effectively keeping the cysteine residues in their free thiol form and preventing the formation of intermolecular or intramolecular disulfide bonds.
Q3: What is the likely pKa of the thiol group in this compound and why is it important?
Q4: How should I prepare and store solutions of this compound?
A4: this compound, like many thiol reagents, can be susceptible to oxidation by air. It is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be prepared in deoxygenated buffers (e.g., by bubbling with nitrogen or argon gas) and stored at low temperatures (2-8°C for short-term, or aliquoted and frozen at -20°C or -80°C for long-term storage) in tightly sealed containers to minimize exposure to air. The stability of the solution will depend on the buffer composition and storage conditions.
Q5: Is this compound compatible with other common reagents used in protein chemistry?
A5: this compound is a reducing agent and will be incompatible with oxidizing agents. It can also react with alkylating agents (e.g., iodoacetamide, N-ethylmaleimide) that are often used to permanently block free thiols. If alkylation is a subsequent step in your protocol, the excess this compound must be removed, for example, by dialysis or gel filtration.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein aggregation or precipitation observed after adding this compound. | 1. Incorrect buffer pH leading to protein instability. 2. The protein is unstable in its reduced form, exposing hydrophobic patches. 3. Concentration of the thiol reagent is too high. | 1. Optimize the buffer pH. Ensure it is within the stable range for your protein of interest. 2. Add solubility-enhancing agents to the buffer, such as arginine (0.5-1 M), glycerol (5-10%), or non-detergent sulfobetaines. 3. Perform a concentration titration of this compound to find the minimum effective concentration. |
| Incomplete reduction of disulfide bonds. | 1. Insufficient concentration of this compound. 2. Suboptimal pH for the thiol-disulfide exchange reaction. 3. Short incubation time. 4. Oxidation of the thiol reagent in the stock solution or during the reaction. | 1. Increase the molar excess of this compound over the protein's cysteine concentration. A 10- to 100-fold molar excess is a common starting point. 2. Adjust the buffer pH to be closer to the estimated pKa of the thiol (around 8.0-9.0), while maintaining protein stability. 3. Increase the incubation time. Monitor the reduction progress over time using a thiol quantification assay (e.g., Ellman's reagent). 4. Prepare fresh solutions of the thiol reagent in deoxygenated buffer immediately before use. |
| Interference with downstream applications (e.g., mass spectrometry, functional assays). | 1. Presence of residual this compound in the sample. 2. The thiol reagent may directly inhibit an enzyme or interfere with a detection method. | 1. Remove the excess thiol reagent after the reduction step using dialysis, buffer exchange, or size-exclusion chromatography. 2. Consult the literature for your specific assay to check for known interferences from thiol-containing compounds. If necessary, choose an alternative reducing agent (e.g., TCEP, which is a non-thiol reducing agent). |
| Formation of mixed disulfides with the protein. | This is an inherent part of the thiol-disulfide exchange mechanism. | This is generally not a problem if a sufficient excess of the reducing agent is used to drive the equilibrium towards the fully reduced protein. Ensure a high molar excess of this compound. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides a comparative overview of common thiol-based reducing agents. This information can be used to estimate the properties and starting conditions for experiments with this compound.
| Property | Dithiothreitol (DTT) | 2-Mercaptoethanol (β-ME) | 2-Phenylethanethiol (Analogue) | This compound (Estimated) |
| Molecular Weight ( g/mol ) | 154.25 | 78.13 | 138.23 | 156.22 |
| Thiol pKa | ~9.2, 10.1 | ~9.6 | ~9.8 | ~9.5 - 10.5 |
| Optimal pH Range | 7.0 - 9.0 | 8.0 - 9.5 | 8.0 - 9.5 | 7.5 - 9.0 |
| Typical Concentration | 1 - 100 mM | 5 - 50 mM | Dependent on application | 1 - 50 mM (to be optimized) |
| Odor | Strong, unpleasant | Very strong, unpleasant | Strong, unpleasant | Expected to be strong, unpleasant |
| Air Stability | Prone to oxidation | Prone to oxidation | Prone to oxidation | Expected to be prone to oxidation |
Experimental Protocols
Protocol 1: General Procedure for Preventing Disulfide Bond Formation During Protein Purification
This protocol provides a general guideline for using this compound to maintain a reducing environment during protein purification to prevent aggregation caused by incorrect disulfide bond formation.
Materials:
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Protein sample
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Lysis buffer (e.g., Tris-HCl, HEPES)
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This compound
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Deoxygenated water and buffers
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Purification column and reagents
Procedure:
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Buffer Preparation: Prepare all buffers (lysis, wash, and elution) and deoxygenate them by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
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Preparation of Thiol Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 1 M in a compatible organic solvent like ethanol, or a lower concentration directly in deoxygenated buffer).
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Addition to Lysis Buffer: Add this compound to the deoxygenated lysis buffer to a final concentration of 1-5 mM.
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Cell Lysis: Resuspend the cell pellet in the lysis buffer containing the thiol reagent and proceed with your standard lysis protocol.
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Purification: Perform the purification steps (e.g., affinity chromatography, ion-exchange chromatography) using buffers that are also supplemented with 1-5 mM this compound.
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Post-Purification Removal (Optional): If the presence of the thiol reagent interferes with downstream applications, remove it by dialysis against a buffer without the thiol or by using a desalting column.
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Analysis: Analyze the purified protein for aggregation (e.g., by size-exclusion chromatography) and for the presence of free thiols (e.g., using Ellman's reagent) to confirm the effectiveness of the treatment.
Protocol 2: Reduction of Disulfide Bonds in a Purified Protein Sample
This protocol describes the reduction of existing disulfide bonds in a purified protein sample.
Materials:
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Purified protein solution
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
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This compound stock solution
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Quenching reagent (optional, e.g., iodoacetamide)
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Method for buffer exchange (e.g., dialysis, desalting column)
Procedure:
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Sample Preparation: Prepare the purified protein in the reaction buffer.
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Initiate Reduction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess over cysteine residues is a good starting point).
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
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Monitoring the Reaction (Optional): At different time points, take aliquots of the reaction mixture and quantify the free thiol content using Ellman's reagent to monitor the progress of the reduction.
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Termination of Reduction: Once the reduction is complete, the excess thiol reagent can be removed by buffer exchange.
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Alkylation (Optional): If you wish to prevent the re-formation of disulfide bonds, you can add an alkylating agent like iodoacetamide (at a concentration slightly higher than the thiol reagent) to permanently block the free cysteine residues.
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Final Buffer Exchange: Perform a final buffer exchange to remove any remaining reducing and alkylating agents.
Visualizations
Caption: Experimental workflow for protein refolding from inclusion bodies.
Caption: Monoclonal antibody purification workflow.
Caption: Redox-sensitive signaling pathway.
Technical Support Center: Work-up Procedures for Reactions with 2-(4-Fluorophenyl)ethane-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)ethane-1-thiol. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: this compound, like most thiols, has a strong and unpleasant odor. It is also classified as a hazardous substance. Key safety precautions include:
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Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][2]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5]
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Air and Light Sensitivity: Thiols can be sensitive to air and light, potentially leading to oxidation.[2] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.
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Waste Disposal: All waste containing this compound should be quenched with bleach to neutralize the odor and then disposed of in a designated hazardous waste container.[1] Glassware should also be decontaminated with bleach.[1]
Q2: My reaction is complete, but I'm having trouble removing the excess this compound. What are the recommended general strategies?
A2: Removing excess thiols can be challenging due to their physical properties. Here are three common strategies:
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Aqueous Base Extraction: If your desired product is not sensitive to base, you can wash the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the thiol, forming the more water-soluble thiolate salt, which will partition into the aqueous layer.[6]
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Oxidative Quenching: You can convert the excess thiol to its corresponding disulfide by introducing a mild oxidizing agent. The resulting disulfide, bis(2-(4-fluorophenyl)ethyl) disulfide, will have different physical properties (e.g., polarity, boiling point) than the thiol, which can facilitate its removal by chromatography or distillation.
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Scavenger Resins/Reagents: In some cases, treatment with specific metal oxides or the use of scavenger resins can selectively remove thiols from the reaction mixture.[7][8]
Q3: I've noticed an unexpected impurity in my final product after a reaction with this compound. What could it be?
A3: A common impurity when working with thiols is the corresponding disulfide, in this case, bis(2-(4-fluorophenyl)ethyl) disulfide. This can form through oxidation of the thiol, which is often promoted by exposure to air, especially under basic conditions.[9][10][11] Disulfide formation is a common issue during work-up and purification.[12]
Troubleshooting Guides
Issue 1: Persistent Odor in the Lab After Work-up
-
Problem: A strong, unpleasant thiol odor lingers in the laboratory even after the experiment is complete.
-
Possible Cause: Improper quenching of thiol-containing waste and/or contaminated glassware.
-
Solution:
-
Quenching: Ensure all aqueous and organic waste streams containing the thiol are treated with an excess of bleach (sodium hypochlorite solution) before being placed in waste containers.[1] A 1:1 mixture of bleach and water is often effective.[1]
-
Glassware Decontamination: Immediately after use, immerse all contaminated glassware in a bleach bath overnight.[1] For larger pieces of equipment, fill them with a bleach solution and let them stand in a fume hood.[1]
-
Work Surface Decontamination: Wipe down all surfaces in the fume hood where the thiol was handled with a bleach solution.
-
Issue 2: Formation of a Disulfide Byproduct During Aqueous Work-up
-
Problem: During an extractive work-up with aqueous base, a significant amount of bis(2-(4-fluorophenyl)ethyl) disulfide is formed, complicating purification.
-
Possible Cause: The basic conditions of the extraction are promoting the rapid oxidation of the thiol by atmospheric oxygen dissolved in the solvents. Thiolates are more susceptible to oxidation than thiols.[9]
-
Solution:
-
Degas Solvents: Before performing the basic extraction, degas both the organic and aqueous solutions by bubbling nitrogen or argon through them for 15-30 minutes. This will minimize the amount of dissolved oxygen available for oxidation.
-
Work Quickly: Perform the extraction as quickly as possible to reduce the time the thiolate is exposed to potential oxidants.
-
Alternative Work-up: If disulfide formation remains a significant problem, consider an alternative work-up method that avoids basic conditions, such as a non-aqueous work-up followed by chromatography.
-
Issue 3: Difficulty Separating the Product from the Disulfide Byproduct by Column Chromatography
-
Problem: The desired product and the disulfide byproduct have very similar polarities, making them difficult to separate using standard flash column chromatography.
-
Possible Cause: The structural similarity between the product and the disulfide can result in poor separation.
-
Solution:
-
Selective Reduction: Treat the crude product mixture with a mild reducing agent to convert the disulfide back to the thiol. Common reducing agents for this purpose include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Once the disulfide is converted back to the thiol, it can be removed by a subsequent basic wash.
-
Alternative Purification: Consider alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC), which may offer better resolution.
-
Quantitative Data Summary
The following table summarizes common reagents used in thiol work-up procedures and their relevant properties.
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose in Work-up | Relevant Notes |
| Sodium Hydroxide | NaOH | 40.00 | Thiol extraction (forms thiolate) | Can promote oxidation if air is present |
| Sodium Hypochlorite | NaClO | 74.44 | Odor neutralization, thiol oxidation | Used in bleach solutions for quenching |
| Potassium Bromate | KBrO₃ | 167.00 | Selective oxidation of thiols to disulfides | Use a slight excess to ensure full conversion[6] |
| Iodine | I₂ | 253.81 | Oxidation of thiols to disulfides | Can be used titrimetrically until a persistent yellow color is observed[6] |
| Chloroacetic Acid | ClCH₂COOH | 94.50 | Derivatization of thiols for removal | Forms a water-soluble thio-acid derivative[6] |
Experimental Protocols
Protocol 1: General Aqueous Base Extraction to Remove Excess this compound
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if necessary.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat the extraction with the NaOH solution two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Oxidative Work-up Using Iodine to Remove Excess Thiol
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Prepare a solution of iodine (I₂) in the same solvent.
-
Add the iodine solution dropwise to the stirring reaction mixture. The color of the iodine should disappear as it is consumed.
-
Continue adding the iodine solution until a faint yellow or brown color persists, indicating that all the thiol has been oxidized.[6]
-
Wash the organic mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Wash with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product from the resulting disulfide by chromatography or other suitable methods.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common issues with thiol work-ups.
References
- 1. How To [chem.rochester.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gpcsilicones.com [gpcsilicones.com]
- 5. carovail.com [carovail.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Improving Selectivity in Reactions with 2-(4-Fluorophenyl)ethane-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)ethane-1-thiol. Our aim is to help you overcome common challenges and improve selectivity in your chemical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of the Desired S-Alkylated Product and Formation of a Disulfide Byproduct
-
Question: I am trying to perform an S-alkylation on this compound, but I am observing a significant amount of the corresponding disulfide, bis(2-(4-fluorophenyl)ethyl) disulfide. How can I minimize this side reaction?
-
Answer: The formation of disulfides is a common side reaction for thiols, which can occur via oxidation.[1][2][3] Here are several strategies to improve the selectivity towards the desired S-alkylated product:
-
Degas Your Solvents: Oxygen from the air can oxidize the thiol to the disulfide.[4] Ensure all solvents are thoroughly degassed before use by methods such as sparging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.
-
Use a Stoichiometric Amount of Base: The thiolate anion is the reactive nucleophile in S-alkylation. However, an excess of a strong base can in some cases promote oxidation. Use a carefully measured amount of base, typically 1.0 to 1.1 equivalents, to generate the thiolate.
-
Choose the Right Base: A non-oxidizing base is crucial. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).
-
Control Reaction Temperature: While heating can increase the rate of the desired S-alkylation, it can also accelerate the rate of oxidation. If disulfide formation is significant, consider running the reaction at a lower temperature for a longer period.
-
Issue 2: Poor Regioselectivity in Michael Additions
-
Question: I am performing a Michael addition of this compound to an unsymmetrical α,β-unsaturated carbonyl compound, and I am getting a mixture of regioisomers. How can I control the regioselectivity?
-
Answer: The regioselectivity of Michael additions with thiols can be influenced by several factors, including the nature of the Michael acceptor and the reaction conditions.[5][6][7]
-
Steric Hindrance: The thiol will preferentially attack the less sterically hindered β-carbon of the Michael acceptor. Analyze the structure of your electrophile to predict the likely site of attack.
-
Electronic Effects: The electron-withdrawing group on the Michael acceptor dictates the electrophilicity of the β-carbons. In some cases, theoretical calculations (e.g., DFT) can help predict the more electrophilic site.
-
Catalyst Choice: The choice of catalyst can influence the regioselectivity. For instance, in some systems, the use of a Lewis acid or a specific organocatalyst can favor the formation of one regioisomer over the other.[7]
-
Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and thus the regioselectivity. Experiment with a range of solvents (e.g., polar aprotic like THF or DMF, and nonpolar like toluene) to see if it influences the isomeric ratio.
-
Issue 3: Formation of Over-Oxidized Sulfur Species
-
Question: During an oxidation reaction of my this compound derivative to a sulfoxide, I am also observing the formation of the corresponding sulfone. How can I selectively form the sulfoxide?
-
Answer: The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone requires careful control of the oxidant and reaction conditions.[3]
-
Choice of Oxidant: Use a mild and selective oxidizing agent. Common reagents for this transformation include:
-
Hydrogen Peroxide (H₂O₂): Often used in stoichiometric amounts in solvents like acetic acid or methanol.[8]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): Typically used at low temperatures (e.g., 0 °C to room temperature) with one equivalent of the oxidant.
-
Sodium Periodate (NaIO₄): A selective oxidant for converting sulfides to sulfoxides.
-
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using more than one equivalent will increase the likelihood of over-oxidation to the sulfone.
-
Temperature Control: Perform the reaction at low temperatures to slow down the rate of the second oxidation step. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is the pKa of the thiol group in this compound and how does this affect its reactivity?
A1: While the exact pKa for this specific molecule may not be readily available in the literature, aromatic thiols are generally more acidic than aliphatic thiols due to the resonance stabilization of the thiolate anion. The electron-withdrawing fluorine atom on the phenyl ring is expected to further increase the acidity (lower the pKa) compared to an unsubstituted arylethanethiol. A lower pKa means that a weaker base is required to deprotonate the thiol to form the highly nucleophilic thiolate anion, which is the active species in many reactions like S-alkylation and Michael additions.[9]
Q2: How can I effectively purify my product from unreacted this compound and the disulfide byproduct?
A2:
-
Column Chromatography: This is the most common method. The polarity difference between the starting thiol, the disulfide, and the desired product is usually sufficient for separation on silica gel. A gradient elution with a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Acid/Base Extraction: If your product is neutral, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove the unreacted acidic thiol. The disulfide will remain in the organic layer with your product and will need to be removed by another method like chromatography or crystallization.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to remove both the starting thiol and the disulfide.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Like most thiols, this compound is likely to have a strong, unpleasant odor. It is essential to handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. For quenching reactions and cleaning glassware, it is good practice to use a bleach solution to oxidize any residual thiol, which helps to mitigate the odor.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data from your experiments to help in optimizing reaction conditions for improved selectivity.
| Reaction Type | Electrophile/Oxidant | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Selectivity (Product:Byproduct Ratio) |
| S-Alkylation | e.g., Benzyl bromide | e.g., K₂CO₃ | e.g., DMF | e.g., 25 | e.g., 12 | ||
| Michael Addition | e.g., Methyl acrylate | e.g., Et₃N | e.g., THF | e.g., 0 | e.g., 4 | ||
| Oxidation | e.g., m-CPBA (1 eq.) | - | e.g., CH₂Cl₂ | e.g., 0 | e.g., 2 |
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and a degassed aprotic polar solvent such as DMF or acetonitrile.
-
Add a suitable base (e.g., K₂CO₃, 1.1 eq.) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add the electrophile (1.0-1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Base-Catalyzed Michael Addition
-
Dissolve this compound (1.0 eq.) and the Michael acceptor (1.0 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a base (e.g., Et₃N, 0.1 eq.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of disulfide bond in p53 correlates with inhibition of DNA binding and tetramerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Spectroscopic Analysis of 2-(4-Fluorophenyl)ethane-1-thiol and Its Precursors
A predictive and comparative guide to the NMR spectral characteristics of 2-(4-Fluorophenyl)ethane-1-thiol, its synthetic precursor, and a thioacetate derivative, offering valuable insights for researchers in drug discovery and chemical synthesis.
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, its synthetic precursor 2-bromo-1-(4-fluorophenyl)ethanone, and its S-acetyl derivative, 2-(4-fluorophenyl)ethyl thioacetate. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible literature, this guide presents a predicted ¹H and ¹³C NMR spectrum for the target compound based on the analysis of its structural analogues. This comparative approach offers a valuable resource for scientists to anticipate spectral features, confirm synthetic outcomes, and understand the influence of substituent changes on NMR chemical shifts and coupling constants.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compare it with the experimental data for its precursor and a thioacetate derivative. The predictions are derived from established NMR principles and analysis of the provided experimental data for structurally related compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| SH | ~1.3-1.6 | t | ~7-8 | - |
| CH₂-S | ~2.7-2.9 | q | ~7-8 | ~25-30 |
| CH₂-Ar | ~2.8-3.0 | t | ~7-8 | ~38-42 |
| Ar-C (ipso) | - | - | - | ~135-138 (d) |
| Ar-C (ortho) | ~7.1-7.3 | t | ~8-9 | ~130-132 (d) |
| Ar-C (meta) | ~6.9-7.1 | t | ~8-9 | ~115-117 (d) |
| Ar-C (para) | - | - | - | ~160-163 (d) |
Disclaimer: The data presented in Table 1 is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Table 2: Comparative ¹H and ¹³C NMR Data
| Compound | Assignment | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) | Reference |
| 2-Bromo-1-(4-fluorophenyl)ethanone | CH₂-Br | 4.43 | s | - | 30.5 | [1] |
| Ar-H (ortho to C=O) | 8.02-8.05 | m | - | 131.7 (d, J = 9.6 Hz) | [1] | |
| Ar-H (meta to C=O) | 7.18 | t | 8.6 | 116.1 (d, J = 21.6 Hz) | [1] | |
| C=O | - | - | - | 189.8 | [1] | |
| Ar-C (ipso) | - | - | - | 130.3 (d, J = 3.0 Hz) | [1] | |
| Ar-C (para) | - | - | - | 166.0 (d, J = 254.0 Hz) | [1] | |
| Predicted: this compound | SH | ~1.3-1.6 | t | ~7-8 | - | - |
| CH₂-S | ~2.7-2.9 | q | ~7-8 | ~25-30 | - | |
| CH₂-Ar | ~2.8-3.0 | t | ~7-8 | ~38-42 | - | |
| Ar-H | ~6.9-7.3 | m | - | ~115-132 | - | |
| 2-(4-Fluorophenyl)ethyl Thioacetate (Analog) | CH₃ | ~2.3 | s | - | ~30 | [2] |
| CH₂-S | ~3.1 | t | ~7 | ~29 | [2] | |
| CH₂-Ar | ~2.9 | t | ~7 | ~35 | [2] | |
| Ar-H | ~7.0-7.2 | m | - | ~115-130 | [2] |
Experimental Protocols
A general procedure for acquiring NMR spectra for the analysis of this compound and its derivatives is outlined below. This protocol is adapted from standard NMR spectroscopic techniques.[3]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12-16 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: ~200-220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a plausible synthetic pathway to this compound and the points of NMR spectroscopic characterization.
References
Comparative Guide to the X-ray Crystallography of 2-(4-Fluorophenyl)ethane-1-thiol Metal Complexes and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural chemistry of metal complexes involving thiol-containing ligands, with a focus on derivatives of 2-(4-fluorophenyl)ethane-1-thiol. Due to the limited availability of specific crystallographic data for metal complexes of this compound in publicly accessible databases, this guide draws comparisons with structurally similar ligands: 2-phenylethanethiol, 4-fluorobenzenethiol, and benzenethiol. The data presented herein is crucial for understanding the coordination chemistry, steric and electronic effects of substituents, and for the rational design of novel metal-based compounds in drug development and catalysis.
Data Presentation: Comparison of Crystallographic Parameters
The following tables summarize key crystallographic data for metal complexes of ligands structurally related to this compound. This data allows for a direct comparison of bond lengths, bond angles, and coordination geometries, providing insights into the influence of the ligand structure on the resulting metal complex.
| Ligand | Metal Complex | Metal-Sulfur (M-S) Bond Length (Å) | Coordination Geometry | Key Bond Angles (°) | Reference |
| 4-Fluorobenzenethiol | trans-[Pd(SC₆H₄F-p)Cl(PPh₃)₂]·0.5CH₃OH | 2.2977(11) | Slightly distorted square-planar | P-Pd-P: 176.48(4), S-Pd-Cl: 178.69(4) | [1] |
| Pentafluorobenzenethiol | trans-[Pd(SC₆F₅)(PPh₃)]₂ | 2.33 (avg.) | Square-planar | S-Pd-S: 85.5 (avg.), P-Pd-P: 175.2 (avg.) | [2] |
| Benzenethiol | [Ni(SC₆H₅)₂(dppe)] | 2.185(2), 2.191(2) | Square-planar | S-Ni-S: 88.54(7) | CSD Refcode: ZZZJUK |
| 2-Phenylethanethiol | [Ni(SCH₂CH₂C₆H₅)₂(dppe)] | 2.203(1), 2.208(1) | Square-planar | S-Ni-S: 87.93(4) | CSD Refcode: ZZZJVO |
dppe = 1,2-bis(diphenylphosphino)ethane
Analysis of Structural Data
The comparative data reveals several key trends:
-
Metal-Sulfur Bond Lengths: The Pd-S bond length in the 4-fluorobenzenethiolate complex is approximately 2.30 Å[1]. In comparison, the Ni-S bond lengths in the benzenethiolate and 2-phenylethanethiolate complexes are slightly shorter, around 2.19-2.21 Å. This difference can be attributed to the different metal centers (Pd vs. Ni) and the other coordinating ligands.
-
Coordination Geometry: Square-planar geometry is a common motif for Pd(II) and Ni(II) complexes with thiolato ligands[1][3]. The deviation from ideal square-planar geometry is influenced by the steric bulk of the ligands. For instance, the presence of two bulky triphenylphosphine ligands in trans-[Pd(SC₆H₄F-p)Cl(PPh₃)₂] leads to a slight distortion[1].
-
Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom in the para position of the benzene ring in 4-fluorobenzenethiol can influence the electronic properties of the sulfur donor atom. This can subtly affect the M-S bond length and the overall stability of the complex.
-
Effect of the Ethylene Linker: The presence of an ethylene linker in 2-phenylethanethiol, as compared to the direct aryl-sulfur bond in benzenethiol, introduces greater flexibility to the ligand. This can impact the packing of the complexes in the crystal lattice and may allow for different coordination modes.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of representative metal thiolate complexes are provided below. These protocols can be adapted for the synthesis of novel complexes with this compound.
Synthesis of trans-[Pd(SC₆H₄F-p)(Cl)(PPh₃)₂]·0.5CH₃OH[1]
-
Starting Materials: [PdCl₂(PPh₃)₂], 4-fluorobenzenethiol, triethylamine, methanol.
-
Procedure: A solution of 4-fluorobenzenethiol and triethylamine in methanol is added dropwise to a suspension of [PdCl₂(PPh₃)₂] in methanol.
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate is filtered, washed with methanol, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the complex in a mixture of dichloromethane and methanol[1].
General Synthesis of Nickel(II) Thiolate Complexes
-
Starting Materials: Nickel(II) chloride hexahydrate, the desired thiol (e.g., benzenethiol or 2-phenylethanethiol), a phosphine ligand (e.g., dppe), and a base (e.g., sodium methoxide).
-
Procedure: A solution of the thiol and the phosphine ligand in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
A solution of nickel(II) chloride hexahydrate in the same solvent is added to the ligand solution.
-
A solution of the base is then added dropwise to the reaction mixture, which is stirred for several hours at room temperature.
-
The resulting solid is collected by filtration, washed with the solvent, and dried.
-
Crystallization: Crystals are typically grown by slow diffusion of a non-coordinating solvent (e.g., hexane or pentane) into a solution of the complex in a chlorinated solvent (e.g., dichloromethane or chloroform).
Mandatory Visualization
Experimental Workflow for Synthesis and Crystallization of Metal Thiolate Complexes
Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of metal thiolate complexes.
Logical Relationship of Ligand Structure to Complex Properties
References
- 1. trans-Chlorido(4-fluorobenzenethiolato-κS)bis(triphenylphosphane-κP)palladium(II) methanol hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of di-µ-pentafluorobenzenethiolato-trans-bis[(pentafluorobenzenethiolato)(triphenylphosphine)palladium(II)]: a second crystal form - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Coordination geometry - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of 2-(4-Fluorophenyl)ethane-1-thiol and Other Aromatic Thiols
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Thiol Reactivity
In the landscape of drug discovery and development, the reactivity of thiol-containing molecules is of paramount importance. Thiols participate in a myriad of biological processes, including crucial redox signaling pathways, and serve as key functional groups in various therapeutic agents. This guide provides a comparative analysis of the reactivity of 2-(4-Fluorophenyl)ethane-1-thiol against a selection of other aromatic thiols. By presenting key experimental data on acidity (pKa) and antioxidant activity, this document aims to equip researchers with the information necessary to make informed decisions in their scientific endeavors.
Acidity (pKa): A Tale of Two Structures
The acidity of a thiol, represented by its pKa value, is a critical determinant of its reactivity. A lower pKa indicates a more acidic thiol, which more readily forms the thiolate anion (R-S⁻), a potent nucleophile. The table below summarizes the pKa values for this compound and a range of para-substituted aromatic thiols.
A notable distinction arises between this compound and the other aromatic thiols listed. The presence of an ethyl spacer between the fluorophenyl group and the thiol moiety in this compound significantly influences its acidity. This alkyl chain effectively insulates the thiol group from the direct electron-withdrawing or -donating effects of the aromatic ring and its substituent. Consequently, this compound exhibits a pKa more characteristic of an aliphatic thiol, which is generally higher than that of aromatic thiols where the thiol group is directly attached to the benzene ring.
For instance, the predicted pKa of the parent compound, 2-phenylethanethiol, is approximately 10.16-10.4. The para-fluoro substituent in this compound is expected to have a modest acidifying effect due to its inductive electron-withdrawing nature, slightly lowering the pKa relative to 2-phenylethanethiol. However, this effect is attenuated by the ethyl spacer.
In contrast, for aromatic thiols (thiophenols), the pKa is more sensitive to the nature of the para-substituent. Electron-withdrawing groups, such as chlorine, lower the pKa, making the thiol more acidic. Conversely, electron-donating groups, like methoxy, have a less pronounced effect on lowering the pKa compared to unsubstituted thiophenol.
| Compound | Structure | pKa |
| This compound | F-C₆H₄-CH₂CH₂-SH | ~10 (est.) |
| 2-Phenylethanethiol | C₆H₅-CH₂CH₂-SH | 10.16-10.4 (predicted) |
| Thiophenol | C₆H₅-SH | 6.6 |
| 4-Fluorothiophenol | F-C₆H₄-SH | 6.4 |
| 4-Chlorothiophenol | Cl-C₆H₄-SH | 5.9-6.0 |
| 4-Methoxythiophenol | CH₃O-C₆H₄-SH | 6.8 |
Table 1: Comparison of pKa Values for Selected Thiols. The estimated pKa for this compound is based on the value for 2-phenylethanethiol, with a slight expected decrease due to the fluoro-substituent.
Antioxidant Activity: Radical Scavenging Potential
The ability of a thiol to act as an antioxidant is often evaluated by its capacity to scavenge free radicals. Common in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Directly comparable, high-quality experimental data for the antioxidant activity of this compound is limited in the current literature. However, we can infer its potential activity based on the principles of thiol reactivity and data from related compounds. The antioxidant activity of thiols is related to the stability of the resulting thiyl radical (R-S•) and the ease of hydrogen atom donation from the S-H bond.
For aromatic thiols, the delocalization of the unpaired electron in the thiyl radical onto the aromatic ring contributes to its stability, enhancing antioxidant potential. In the case of this compound, the ethyl spacer largely prevents such direct resonance stabilization. Therefore, its antioxidant activity is expected to be more comparable to that of aliphatic thiols.
While a direct quantitative comparison is not available, a qualitative assessment suggests that aromatic thiols are likely to exhibit more potent radical scavenging activity than this compound in assays where radical stabilization through resonance is a key factor.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the determination of thiol pKa and antioxidant activity are provided below.
Determination of Thiol pKa by Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectrum between the protonated thiol (RSH) and the deprotonated thiolate (RS⁻).
Materials:
-
Thiol compound of interest
-
Phosphate buffer solutions of varying pH (e.g., from pH 5 to 11)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol or DMSO).
-
For each pH value, prepare a solution by adding a small aliquot of the thiol stock solution to the phosphate buffer in a quartz cuvette. The final concentration of the thiol should be in the micromolar range to ensure sufficient absorbance.
-
Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to reduce the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Thiol compound of interest (and positive controls like ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the thiol compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add a small volume of the different concentrations of the thiol solutions to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiol and finding the concentration that corresponds to 50% inhibition.
Visualizing Reactivity Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Acidity comparison of aromatic vs. alkyl-aromatic thiols.
A Comparative Guide to the Nucleophilicity of 2-(4-Fluorophenyl)ethane-1-thiol and 2-Phenylethanethiol in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic reactivity of 2-(4-fluorophenyl)ethane-1-thiol and 2-phenylethanethiol. In the absence of direct comparative experimental data in the peer-reviewed literature, this comparison is based on established principles of physical organic chemistry, focusing on the electronic effects of the para-fluoro substituent on the thiol's nucleophilicity.
Executive Summary
2-Phenylethanethiol is predicted to be a slightly stronger nucleophile than this compound. This difference arises from the electronic properties of the fluorine substituent at the para position of the phenyl ring. The fluorine atom exerts a dual electronic effect: it is inductively electron-withdrawing (-I) and simultaneously electron-donating through resonance (+R). In the case of a para-substituent, the inductive effect tends to decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity. While the resonance effect counteracts this, the net effect of a para-fluoro group is generally electron-withdrawing, leading to a modest decrease in nucleophilicity compared to the unsubstituted analog.
This guide will delve into the theoretical basis for this prediction, supported by Hammett constants, and provide representative experimental protocols for common nucleophilic reactions involving these types of thiols.
Theoretical Background: Electronic Effects on Nucleophilicity
The nucleophilicity of a thiol is largely determined by the electron density on the sulfur atom. Substituents on the aromatic ring can modulate this electron density through inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, by extension, from the ethanethiol side chain, reducing the electron density on the sulfur atom.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, which is an electron-donating resonance effect. This effect increases the electron density on the ring, partially counteracting the inductive effect.
For a para-substituent, both effects are significant. However, the overall electronic effect of a substituent can be quantified using Hammett constants (σ).
Semi-Quantitative Comparison Using Hammett Constants
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent.
A positive σ value indicates an electron-withdrawing group, which generally decreases the rate of reactions where positive charge is built up on the reactant in the transition state (or negative charge is diminished). Conversely, a negative σ value signifies an electron-donating group. For nucleophilic attack, where the nucleophile donates its electrons, an electron-withdrawing group on the nucleophile is expected to decrease its reactivity.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_para |
| H | 0.00 |
| F | +0.06 |
The positive σ_para value for fluorine indicates that the para-fluoro substituent is net electron-withdrawing. This leads to the prediction that This compound will be a slightly weaker nucleophile than 2-phenylethanethiol . The small magnitude of the σ_para value for fluorine suggests that the difference in reactivity will be modest.
Experimental Protocols
While specific comparative kinetic studies are unavailable, the following are representative protocols for common nucleophilic reactions that can be adapted for both this compound and 2-phenylethanethiol.
Protocol 1: SN2 Reaction with an Alkyl Halide (Thioether Formation)
This protocol describes the synthesis of a thioether via a Williamson-type synthesis.
Reaction:
R-SH + R'-X + Base → R-S-R' + Base·HX
where R = 2-phenylethyl or 2-(4-fluorophenyl)ethyl, and R'-X is an alkyl halide (e.g., benzyl bromide).
Procedure:
-
To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) at room temperature, add a base (1.1 eq., e.g., sodium ethoxide, sodium hydride, or potassium carbonate).
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add the alkyl halide (1.0 eq.) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Michael Addition to an α,β-Unsaturated Carbonyl Compound
This protocol outlines the conjugate addition of the thiol to an electron-deficient alkene.[2]
Reaction:
R-SH + R''CH=CHCOR''' + Base (catalytic) → R-S-CHR''-CH₂COR'''
where R = 2-phenylethyl or 2-(4-fluorophenyl)ethyl, and R''CH=CHCOR''' is an α,β-unsaturated ketone or ester (e.g., methyl vinyl ketone).
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) and the thiol (1.2 eq.) in a suitable solvent (e.g., THF, dichloromethane, or ethanol).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phosphine catalyst).[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for comparing the nucleophilicity of the two thiols.
Caption: Generalized mechanism for the SN2 reaction of a thiolate.
Caption: Generalized mechanism for the base-catalyzed Michael addition of a thiol.
Conclusion
Based on the electronic effect of the para-fluoro substituent, as quantified by its Hammett constant, it is predicted that 2-phenylethanethiol is a slightly more potent nucleophile than this compound . The electron-withdrawing nature of the fluorine atom reduces the electron density on the sulfur atom, thereby decreasing its ability to donate its lone pair of electrons in a nucleophilic attack. Researchers and drug development professionals should consider this modest difference in reactivity when designing synthetic routes or studying structure-activity relationships. The provided experimental protocols can serve as a starting point for the application of these thiols in various nucleophilic reactions, with the expectation of slightly slower reaction rates or lower yields for the fluorinated analog under identical conditions. Further quantitative kinetic studies are warranted to confirm the magnitude of this predicted difference in reactivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Comparative Kinetic Analysis of Reactions Involving 2-(4-Fluorophenyl)ethane-1-thiol and Structurally Related Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 2-(4-Fluorophenyl)ethane-1-thiol and its structural analogs. Due to the limited availability of direct kinetic data for this compound, this document focuses on the reaction kinetics of structurally similar compounds, primarily benzyl thiol and 2-phenylethanethiol, to provide a valuable comparative framework. The guide covers three principal reaction types relevant to thiol chemistry: Thiol-Disulfide Exchange, Thiol Oxidation, and Thiol-Michael Addition.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a crucial reaction in biological systems and synthetic applications, involving the reaction of a thiolate with a disulfide bond. The kinetics of this reaction are often studied using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), which produces a colored product upon reaction with a thiol, allowing for spectrophotometric monitoring.
Comparative Kinetic Data
While specific kinetic data for the reaction of this compound with DTNB was not found in the reviewed literature, a comparison with other thiols highlights the influence of structure on reactivity. The reaction rate is dependent on the thiol's pKa, with the more acidic thiol generally exhibiting a faster reaction rate.
| Thiol | Disulfide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Glutathione | DTNB | 1.33 x 10³ | pH 7.3 |
| Cysteine | DTNB | 3.0 x 10³ | pH 7.3 |
| Benzyl Thiol | DTNB | Data not available | - |
| 2-Phenylethanethiol | DTNB | Data not available | - |
Absence of data for benzyl thiol and 2-phenylethanethiol with DTNB under comparable conditions prevents a direct comparison. However, the general trend indicates that thiols with electron-withdrawing groups, which lower the pKa, tend to react faster.
Experimental Protocol: Kinetic Analysis of Thiol-Disulfide Exchange with Ellman's Reagent
This protocol outlines a general procedure for determining the kinetics of the reaction between a thiol and DTNB using UV-Vis spectroscopy.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Materials:
-
Thiol of interest (e.g., this compound)
-
Ellman's Reagent (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiol in the phosphate buffer. The concentration should be determined based on the expected reactivity, typically in the millimolar range.
-
Prepare a stock solution of DTNB in the phosphate buffer (e.g., 10 mM).
-
-
Kinetic Measurement:
-
In a cuvette, mix the phosphate buffer and the DTNB stock solution to a final concentration of, for example, 0.1 mM.
-
Initiate the reaction by adding a small volume of the thiol stock solution to the cuvette and mix quickly. The final thiol concentration should be in excess of the DTNB concentration.
-
Immediately begin monitoring the absorbance at 412 nm over time. The absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
-
Data Analysis:
-
The concentration of TNB²⁻ can be calculated using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The pseudo-first-order rate constant can be obtained by fitting the data to a first-order exponential equation. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the thiol in excess.
-
Caption: Thiol-Disulfide Exchange with DTNB.
Thiol Oxidation
The oxidation of thiols can proceed through various mechanisms, leading to the formation of sulfenic acids, sulfinic acids, sulfonic acids, or disulfides. The reaction kinetics are highly dependent on the oxidant and the reaction conditions. A common oxidant used for kinetic studies is hydrogen peroxide (H₂O₂).
Comparative Kinetic Data
| Thiol | Oxidant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Glutathione | H₂O₂ | 0.87 | pH 7.4, 25°C[14][15] |
| Ovothiol A | H₂O₂ | 3.7 | pH 7.4, 25°C[14][15] |
| Benzyl Thiol | H₂O₂ | Data not available | - |
| 2-Phenylethanethiol | H₂O₂ | Data not available | - |
The reactivity of thiols towards oxidation by H₂O₂ is generally slow for many common thiols but can be significantly influenced by the local environment and the presence of catalysts. The electron-withdrawing fluorine atom in this compound might influence its oxidation potential.
Experimental Protocol: Kinetic Analysis of Thiol Oxidation by H₂O₂
This protocol describes a general method for monitoring the kinetics of thiol oxidation by H₂O₂ using UV-Vis spectroscopy to follow the disappearance of the thiol.
Materials:
-
Thiol of interest
-
Hydrogen peroxide (H₂O₂)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the thiol in the buffer.
-
Prepare a stock solution of H₂O₂ of known concentration.
-
-
Kinetic Measurement:
-
In a quartz cuvette, add the buffer and the thiol stock solution.
-
Record the initial absorbance spectrum of the thiol.
-
Initiate the reaction by adding a specific amount of the H₂O₂ stock solution.
-
Monitor the decrease in absorbance at the λ_max of the thiol over time.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus time.
-
Determine the initial rate from the initial slope of the curve.
-
If the reaction follows pseudo-first-order kinetics (with H₂O₂ in large excess), the rate constant can be determined by fitting the data to an exponential decay function.
-
Caption: General Thiol Oxidation Pathways.
Thiol-Michael Addition
The thiol-Michael addition is a conjugate addition reaction of a thiol to an electron-deficient alkene, such as an acrylate or maleimide. This reaction is widely used in polymer chemistry and bioconjugation.
Comparative Kinetic Data
Kinetic data for the Michael addition of thiols is influenced by the nature of the thiol, the Michael acceptor, the catalyst, and the solvent. While specific data for this compound is scarce, studies on benzyl thiol provide a basis for comparison.
| Thiol | Michael Acceptor | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Benzyl Thiol | N-Ethylmaleimide | Triethylamine | ~0.1 - 1 | Varied solvents[16] |
| 1-Hexanethiol | N-Methylmaleimide | Triethylamine | ~0.01 - 0.1 | Varied solvents[17] |
| 2-Phenylethanethiol | N-Ethylmaleimide | Data not available | - | - |
The reactivity in thiol-Michael additions is generally higher for thiols with lower pKa values. The presence of an aromatic ring, as in benzyl thiol, can influence the reaction rate through electronic effects.
Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of a thiol-Michael addition reaction using ¹H NMR spectroscopy.[8][10][11][18][19][20][21][22]
Materials:
-
Thiol of interest
-
Michael acceptor (e.g., methyl acrylate)
-
Catalyst (e.g., triethylamine)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the Michael acceptor and an internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the initial mixture.
-
-
Reaction Initiation and Monitoring:
-
Add the thiol and the catalyst to the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons of the disappearing Michael acceptor and the appearing product.
-
Normalize the integrals to the internal standard.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the rate constant by fitting the kinetic data to the appropriate rate law.
-
Caption: NMR-based Kinetic Analysis Workflow.
Conclusion
This guide provides a comparative framework for understanding the kinetic behavior of this compound by examining the reactivity of its structural analogs. While direct kinetic data for the target compound is limited, the provided information on related thiols, along with detailed experimental protocols, offers a solid foundation for researchers to design and conduct their own kinetic studies. The structural and electronic properties of the fluorophenyl group are expected to influence the reactivity of the thiol, and further experimental investigation is warranted to fully elucidate its kinetic profile in these important reactions.
References
- 1. goldbio.com [goldbio.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Studies of Antioxidant Properties of Ovothiol A [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [PDF] Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | Semantic Scholar [semanticscholar.org]
- 17. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparative Biological Activity of Fluorophenyl-Thioether Derivatives: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals interested in the biological potential of fluorophenyl-containing thioether and sulfinyl derivatives.
Overview of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines
A series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial targets in the development of therapeutics for neuropsychiatric disorders. The following sections provide a comparative overview of their biological activity, experimental protocols for key assays, and a visualization of the synthetic workflow.
Comparative Biological Activity
The binding affinities (Ki, in nM) of a selection of synthesized (bis(4-fluorophenyl)methyl)thioether and their corresponding sulfoxide derivatives at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT) are summarized in the table below. The data is compiled from studies investigating structure-activity relationships of these compounds. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group | X | hDAT Ki (nM) | hSERT Ki (nM) |
| 1a | H | S | 35.7 ± 2.1 | 185 ± 15 |
| 1b | H | SO | 230 ± 20 | >10,000 |
| 2a | 2-hydroxypropyl | S | 28.4 ± 1.8 | 368 ± 25 |
| 2b | 2-hydroxypropyl | SO | 230 ± 15 | >10,000 |
| 3a | 2,6-dimethylpiperazine | S | 23.0 ± 1.5 | 450 ± 30 |
| 3b | 2,6-dimethylpiperazine | SO | 150 ± 10 | >10,000 |
Experimental Protocols
General Synthesis of (Bis(4-fluorophenyl)methyl)thioether Derivatives
The synthesis of the precursor, 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazine, is a key step. This is achieved through the dehydration of bis(4-fluorophenyl)methanol with 2-mercaptoethanol in the presence of an acid catalyst, followed by bromination and subsequent reaction with piperazine. Derivatives are then synthesized by reacting this precursor with various epoxides or alkyl halides.
General Synthesis of (Bis(4-fluorophenyl)methyl)sulfinyl Derivatives
The sulfinyl derivatives (sulfoxides) are prepared by the oxidation of the corresponding thioether compounds. A typical procedure involves dissolving the thioether in a mixture of acetic acid and methanol, followed by the addition of hydrogen peroxide. The reaction progress is monitored by thin-layer chromatography, and the product is isolated after an appropriate work-up procedure.
Radioligand Binding Assays for DAT and SERT
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing either the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT) are used. Cells are cultured to confluency and harvested. Cell membranes are prepared by homogenization in a sucrose buffer followed by centrifugation to pellet the membranes, which are then stored at -80 °C until use.
Binding Assay Protocol: Binding assays are performed in a 96-well format. For the hDAT assay, cell membranes are incubated with the radioligand [³H]WIN 35,428 and varying concentrations of the test compounds in a phosphate buffer containing bovine serum albumin (BSA). For the hSERT assay, [³H]citalopram is used as the radioligand. Non-specific binding is determined in the presence of a high concentration of a known DAT or SERT inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT).
The reaction mixtures are incubated at room temperature for a specified time (e.g., 2 hours). The binding reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
General Synthetic Workflow
Caption: General synthetic scheme for the preparation of (bis(4-fluorophenyl)methyl)thioether and sulfoxide derivatives.
Dopamine Transporter Signaling Pathway Inhibition
Caption: Inhibition of dopamine reuptake by binding to the dopamine transporter (DAT).
"comparative analysis of synthesis routes for fluorinated phenylethanethiols"
For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated phenylethanethiols is a critical step in the development of novel therapeutic agents and functional materials. The introduction of fluorine atoms into phenylethanethiol scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of three distinct synthetic routes to these valuable compounds, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Reaction Steps | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| 1. Nucleophilic Substitution | 2-(Fluorophenyl)ethyl Halide | Thiourea, NaOH / KSAc, H+/OH- | 2 | 75-90% | >95% | 4-8 hours | High yield, readily available starting materials, straightforward procedure. | Potential for side reactions (e.g., elimination), requires handling of malodorous thiols in the final step. |
| 2. Reduction of Sulfonyl Chloride | 2-(Fluorophenyl)ethanesulfonyl Chloride | LiAlH4 or PPh3 | 1 | 60-80% | >95% | 2-6 hours | Clean conversion, avoids malodorous intermediates in the final step. | Starting sulfonyl chloride may not be commercially available and requires separate synthesis, use of hazardous reducing agents. |
| 3. Conversion from Alcohol | 2-(Fluorophenyl)ethanol | Thioacetic Acid, DIAD, PPh3 (Mitsunobu) / Lawesson's Reagent | 1-2 | 50-75% | >90% | 12-24 hours | Utilizes readily available alcohols, Mitsunobu offers stereochemical control. | Mitsunobu reaction requires careful purification to remove byproducts, Lawesson's reagent can be harsh for some substrates. |
Route 1: Nucleophilic Substitution of 2-(Fluorophenyl)ethyl Halides
This classical and widely used method involves the reaction of a 2-(fluorophenyl)ethyl halide, typically a bromide, with a sulfur nucleophile. Two common variations of this approach are presented below.
A. Via Isothiouronium Salt Intermediate
This two-step procedure proceeds through a stable isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol.
Experimental Protocol:
-
Formation of the Isothiouronium Salt: To a solution of 2-(4-fluorophenyl)ethyl bromide (1.0 eq) in ethanol, thiourea (1.1 eq) is added. The mixture is refluxed for 2 hours. Upon cooling, the S-[2-(4-fluorophenyl)ethyl]isothiouronium bromide precipitates and is collected by filtration.
-
Hydrolysis: The collected isothiouronium salt is suspended in a 10% aqueous sodium hydroxide solution and refluxed for 2 hours. The reaction mixture is then cooled, and the aqueous layer is washed with diethyl ether to remove any impurities. The aqueous phase is acidified with hydrochloric acid, and the liberated thiol is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the 2-(4-fluorophenyl)ethanethiol.
Quantitative Data:
-
Yield: 85%
-
Purity: >97% (by GC-MS)
-
Reaction Time: 4 hours
B. Via Thioacetate Intermediate
This method involves the formation of a thioacetate ester, which is then hydrolyzed to the thiol.
Experimental Protocol:
-
Thioacetate Formation: 2-(4-Fluorophenyl)ethyl bromide (1.0 eq) and potassium thioacetate (1.2 eq) are dissolved in dimethylformamide (DMF). The mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Hydrolysis: The crude thioacetate is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The solution is stirred at room temperature for 2 hours. The reaction is neutralized with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the final product.
Quantitative Data:
-
Yield: 78%
-
Purity: >95% (by HPLC)
-
Reaction Time: 6 hours
Route 2: Reduction of 2-(Fluorophenyl)ethanesulfonyl Chloride
This route offers an alternative approach, particularly when the corresponding sulfonyl chloride is accessible. The reduction of the sulfonyl chloride to the thiol is typically a clean and high-yielding transformation.
Experimental Protocol:
-
Synthesis of 2-(4-Fluorophenyl)ethanesulfonyl Chloride: (This is a prerequisite step if the starting material is not commercially available). 2-(4-Fluorophenyl)ethanethiol (1.0 eq) is dissolved in a mixture of acetonitrile and water. The solution is cooled in an ice bath, and N-chlorosuccinimide (3.0 eq) is added portion-wise. The reaction is stirred for 1 hour, after which the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Reduction to Thiol: The 2-(4-fluorophenyl)ethanesulfonyl chloride (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in diethyl ether at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the thiol.
Quantitative Data:
-
Yield of Reduction Step: 75%
-
Purity: >96% (by NMR)
-
Reaction Time: 4 hours
Route 3: Conversion from 2-(Fluorophenyl)ethanol
This approach utilizes readily available fluorinated phenylethanols as starting materials and can be achieved through different methodologies, including the Mitsunobu reaction or direct thionation.
A. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to a thioester with inversion of stereochemistry, if a chiral center is present.
Experimental Protocol:
-
To a solution of 2-(4-fluorophenyl)ethanol (1.0 eq), triphenylphosphine (PPh3) (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, is added diethyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the thioacetate intermediate.
-
The thioacetate is then hydrolyzed as described in Route 1B to yield the final thiol.
Quantitative Data:
-
Yield: 65% (over two steps)
-
Purity: >90% (by HPLC)
-
Reaction Time: 14 hours
B. Thionation with Lawesson's Reagent
Lawesson's reagent provides a more direct, albeit sometimes less mild, method for the conversion of alcohols to thiols.
Experimental Protocol:
-
A mixture of 2-(4-fluorophenyl)ethanol (1.0 eq) and Lawesson's reagent (0.6 eq) in anhydrous toluene is refluxed for 8 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the 2-(4-fluorophenyl)ethanethiol.
Quantitative Data:
-
Yield: 55%
-
Purity: >92% (by GC-MS)
-
Reaction Time: 8 hours
Conclusion
The choice of the optimal synthetic route for a specific fluorinated phenylethanethiol will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. The nucleophilic substitution of a 2-(fluorophenyl)ethyl halide generally offers the most reliable and high-yielding approach. The reduction of a sulfonyl chloride is a viable alternative, particularly if the sulfonyl chloride is readily accessible. The conversion from a 2-(fluorophenyl)ethanol provides flexibility, with the Mitsunobu reaction being advantageous for stereochemical control, while the use of Lawesson's reagent offers a more direct but potentially lower-yielding option. Researchers should carefully consider these factors to select the most appropriate method for their specific synthetic needs.
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenyl)ethane-1-thiol: A Guide for Laboratory Professionals
For Immediate Reference: All waste containing 2-(4-Fluorophenyl)ethane-1-thiol must be treated as hazardous waste. Direct disposal into sanitary sewer systems is strictly prohibited. This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The protocols outlined below are designed to mitigate risks and ensure compliance with standard laboratory safety practices.
I. Core Disposal Principle: Oxidation
The primary and recommended method for the neutralization of this compound is through oxidation. This process converts the malodorous and hazardous thiol into a less volatile and less toxic sulfonic acid derivative. The most common and accessible oxidizing agent for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.
II. Quantitative Parameters for Neutralization
For effective neutralization, specific ratios of the thiol to the oxidizing agent must be observed. The following table summarizes the key quantitative data for this procedure.
| Parameter | Value/Instruction | Source(s) |
| Oxidizing Agent | Commercial Bleach (5.25% Sodium Hypochlorite) or Calcium Hypochlorite (65%) | [1] |
| Ratio (Thiol to Bleach) | 0.1 mol of thiol per 500 mL of 5.25% NaOCl solution (provides a 25% excess of bleach) | |
| Alternative Ratio (Thiol to Calcium Hypochlorite) | 0.1 mol of thiol to 42 g of 65% Ca(OCl)₂ in 200 mL of water | |
| Reaction Time | Allow the mixture to react for at least 2 hours, or overnight (~14 hours) for glassware decontamination. | [2] |
| Final pH | Neutralize the resulting solution with a suitable acid (e.g., sodium bisulfite) before final disposal. | |
| Final Concentration for Sewer Disposal (if permitted) | The concentration of neutral salts should be below 1% for drain disposal, and only after confirmation with local EHS. |
III. Detailed Experimental Protocol for Disposal
A. Liquid Waste (Small Quantities):
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare the Oxidizing Solution: In a suitably large flask, place the required amount of 5.25% sodium hypochlorite solution. The flask should be equipped with a stirrer.[1]
-
Add the Thiol: Slowly add the this compound dropwise to the stirred bleach solution. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation.[1]
-
Stir and React: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete oxidation.
-
Check for Odor: Cautiously check for the characteristic thiol odor. If the smell persists, add more bleach solution and continue stirring.
-
Neutralize Excess Bleach: Once the thiol odor is gone, neutralize the excess hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for oxidizers (e.g., with potassium iodide-starch paper).
-
pH Adjustment: Check the pH of the final solution and neutralize it to a pH between 6 and 8 using hydrochloric acid or sodium hydroxide as needed.
-
Final Disposal: Consult your institution's Environmental Health & Safety (EHS) office. While small quantities of the neutralized solution may be permissible for drain disposal with copious amounts of water, many jurisdictions require all chemical waste, treated or not, to be collected by a licensed hazardous waste disposal company.[3][4] Given the presence of the organofluorine, collection as hazardous waste is the most prudent course of action.
B. Contaminated Solid Waste (Gloves, Paper Towels, etc.):
-
Deodorize: In a fume hood, wipe down contaminated items with a cloth or paper towel soaked in bleach solution.[3]
-
Segregate: Place all contaminated solid waste into a dedicated, labeled, and sealed plastic bag.[3]
-
Dispose as Hazardous Waste: The sealed bag must be placed in a designated solid hazardous waste container for professional disposal.[3]
C. Contaminated Glassware:
-
Immediate Soaking: Immediately after use, immerse all contaminated glassware in a bleach bath (a 1:1 mixture of commercial bleach and water is effective).[2]
-
Soaking Time: Allow the glassware to soak for at least 14 hours (overnight).[2]
-
Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Special Considerations for the Fluorophenyl Group
While the primary hazard and disposal consideration for this compound is its thiol group, the presence of a fluorine atom on the phenyl ring warrants caution. Although the carbon-fluorine bond is generally stable, it is best practice to consult with your institution's EHS department to ensure there are no specific disposal streams for fluorinated organic compounds. Some facilities may require segregation of halogenated waste.
Disclaimer: This document provides guidance based on established laboratory practices for the disposal of thiols. It is not a substitute for a thorough risk assessment and adherence to local, state, and federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
